4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline
Description
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4/c1-14-5-7-21(8-6-14)17-13-15(3-4-16(17)18)20-11-9-19(2)10-12-20/h3-4,13-14H,5-12,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRZBHINVOJEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670659 | |
| Record name | 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160474-88-3 | |
| Record name | 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-Methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Chemical Space to Identify a Core Moiety
In the landscape of medicinal chemistry, specific molecular scaffolds serve as foundational frameworks for the development of novel therapeutic agents. The compound specified as "4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline" represents a complex and highly specific structure. An exhaustive search for this exact molecule and its corresponding Chemical Abstracts Service (CAS) number did not yield a direct match in prominent chemical databases. However, a closely related analog, 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline (CAS Number: 885704-69-8 ), is a known chemical entity.[1] This guide will focus on this well-documented compound as a representative of the core structural class, providing an in-depth technical overview of its properties, synthesis, and profound potential in drug discovery.
The core structure, a 1,2,4-trisubstituted aniline, is a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets, thereby offering a rich starting point for the development of a diverse range of therapeutics. The strategic placement of the N-methylpiperazine and piperidine moieties on the aniline ring creates a molecule with nuanced physicochemical properties, predisposing it to interactions with key biological targets, particularly protein kinases. This guide will delve into the scientific rationale behind the design of such molecules, the practicalities of their synthesis, and their application in the development of targeted therapies.
Physicochemical and Structural Properties
The unique arrangement of the functional groups in 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline dictates its behavior in biological systems. The N-methylpiperazine group at the 4-position often enhances aqueous solubility and can serve as a key interaction point with polar residues in a protein's binding pocket. The piperidine ring at the 2-position, being more lipophilic, can engage with hydrophobic pockets. The aniline nitrogen provides a crucial hydrogen bond donor site.
| Property | Value | Source |
| CAS Number | 885704-69-8 | Advanced ChemBlocks[1] |
| Molecular Formula | C₁₆H₂₆N₄ | Advanced ChemBlocks[1] |
| Molecular Weight | 274.41 g/mol | Advanced ChemBlocks[1] |
| IUPAC Name | 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline | Advanced ChemBlocks[1] |
| Purity | Typically ≥95% | Advanced ChemBlocks[1] |
| Appearance | Varies; often a solid | N/A |
| Storage | Store at Room Temperature | Advanced ChemBlocks[1] |
Strategic Synthesis: A Plausible Synthetic Workflow
The synthesis of 1,2,4-trisubstituted anilines like 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline requires a regioselective approach. A plausible and efficient method involves a sequential nucleophilic aromatic substitution (SNAr) strategy, followed by the reduction of a nitro group. This approach provides excellent control over the placement of the substituent groups.
Proposed Synthetic Protocol
-
Step 1: Double Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: Starting with a highly activated aromatic ring, such as 1,2,4-trichloronitrobenzene or a similar di-halo-nitrobenzene, allows for sequential and regioselective displacement of the leaving groups (e.g., halogens). The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The different reactivities of the leaving groups can be exploited to introduce the two different amine nucleophiles in a controlled manner.
-
Procedure:
-
To a solution of 1-bromo-2-fluoro-4-nitrobenzene in a polar aprotic solvent like DMSO or NMP, add one equivalent of piperidine.
-
The reaction is typically heated to allow for the selective displacement of the more labile fluorine atom by piperidine.
-
Upon completion, a second equivalent of N-methylpiperazine is added, and the reaction is heated at a higher temperature to displace the less reactive bromine atom.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the product, 1-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)piperidine, is isolated through extraction and purification by column chromatography.
-
-
-
Step 2: Reduction of the Nitro Group
-
Rationale: The final step is the reduction of the nitro group to the corresponding aniline. This is a standard transformation in organic synthesis, with several reliable methods available. Catalytic hydrogenation is often preferred for its clean reaction profile and high yield.
-
Procedure:
-
The purified nitro-intermediate from Step 1 is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (typically using a balloon or a Parr shaker).
-
The reaction is stirred at room temperature until the starting material is fully consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered through Celite to remove the palladium catalyst.
-
The solvent is removed under reduced pressure to yield the final product, 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline.
-
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2-substituted aniline scaffold is a cornerstone in the development of kinase inhibitors.[2] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. The aniline moiety can act as a hinge-binder, forming key hydrogen bonds with the kinase's hinge region, a critical interaction for potent inhibition.
Derivatives of 4-(4-methylpiperazin-1-yl)aniline have been investigated as G-quadruplex stabilizers, which is a viable approach for anticancer therapy.[3] The N-methylpiperazine group is a common feature in many approved drugs, including the kinase inhibitor Imatinib and the antipsychotic Olanzapine, where it often enhances pharmacokinetic properties.[4]
Potential Therapeutic Targets
The structural features of 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline make it an attractive scaffold for targeting several kinase families:
-
Mer Tyrosine Kinase (MERTK): MERTK is involved in cancer cell survival and proliferation.[5] The 1-(methylpiperidin-4-yl)aniline fragment is a known pharmacophore for MERTK inhibition.[5]
-
c-Met: The c-Met receptor tyrosine kinase is another important oncology target. Dual Mer/c-Met inhibitors have been developed using the 2-substituted aniline scaffold.[2]
-
Serotonin Receptors: The N-methylpiperidine motif is found in compounds targeting serotonin receptors, such as the 5-HT2A receptor inverse agonist ACP-103.[6]
Logical Relationship Diagram
Caption: Relationship between the scaffold and its potential targets.
Safety, Handling, and Toxicology
As a substituted aniline derivative, 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline and its precursors should be handled with appropriate caution. Aniline itself can cause skin and eye irritation, and high-level exposure can reduce the blood's ability to transport oxygen (methemoglobinemia).[7]
General Laboratory Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All handling of this compound, especially in powdered form or in volatile solvents, should be conducted in a well-ventilated fume hood.[8][9]
-
Exposure Control: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[8][10]
The GHS hazard statements for the closely related 4-(4-methylpiperazin-1-yl)aniline include warnings for being harmful if swallowed, causing severe skin burns and eye damage, and being harmful if inhaled.[11] It is prudent to assume a similar hazard profile for the title compound.
Conclusion
While the initially specified compound "this compound" is not readily identified, the closely related analog, 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline (CAS: 885704-69-8), serves as an excellent case study for a privileged scaffold in modern drug discovery. Its synthesis is achievable through established organic chemistry principles, and its structural motifs predispose it to interact with high-value therapeutic targets like protein kinases. For researchers in oncology and neuropharmacology, this and similar scaffolds represent a fertile ground for the design and development of next-generation targeted therapies. As with all research chemicals, adherence to strict safety protocols is paramount during its handling and investigation.
References
-
PubChem. 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]
-
ChemBK. 4-[(4-Methylpiperazin-1-yl)methyl]aniline. [Link]
-
ResearchGate. A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing.... [Link]
-
PubChem. 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. National Center for Biotechnology Information. [Link]
-
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
-
New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]
-
PubMed Central. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][11][12]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. [Link]
-
Wikipedia. Category:4-Methylpiperazin-1-yl compounds. [Link]
-
PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]
Sources
- 1. 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline 95% | CAS: 885704-69-8 | AChemBlock [achemblock.com]
- 2. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Category:4-Methylpiperazin-1-yl compounds - Wikipedia [en.wikipedia.org]
- 5. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
An In-Depth Technical Guide to 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic pathway, and potential applications of the novel compound 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline. As a molecule of interest in medicinal chemistry and drug discovery, this document is intended for researchers, scientists, and professionals in the field. Given the limited direct literature on this specific molecule, this guide synthesizes data from structurally related analogs and the constituent chemical moieties to provide a robust and scientifically grounded resource.
Introduction: A Molecule of Interest
The compound this compound incorporates three key pharmacophores: a substituted aniline core, a 4-methylpiperazine group, and a 4-methylpiperidine group. This unique combination suggests potential for diverse biological activity, drawing from the known properties of each component. Piperidine and its derivatives are fundamental to numerous pharmaceuticals, contributing to their efficacy in a wide range of therapeutic areas.[1][2] Similarly, the piperazine moiety is a well-established scaffold in medicinal chemistry, known for its prevalence in drugs targeting the central nervous system.[3][4] The aniline core provides a versatile platform for further chemical modification and is a common feature in many biologically active compounds.[5][6]
Physicochemical and Structural Properties
Table 1: Predicted and Analog-Based Properties
| Property | Value (Predicted/Analog-Based) | Source/Justification |
| Molecular Formula | C18H30N4 | Calculated |
| Molecular Weight | 302.46 g/mol | Calculated |
| CAS Number | Not available | |
| Appearance | Likely a solid at room temperature | Based on analogs[7][8] |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Based on analogs[9][10] |
| Purity (Typical) | >95% | Supplier data for analog[7] |
The structural formula of this compound is presented below:
Caption: Chemical structure of the title compound.
Proposed Synthetic Pathway
A plausible synthetic route for this compound would likely involve a multi-step process, starting from a readily available substituted nitrobenzene. The following proposed pathway is based on established organic chemistry principles.
Caption: Proposed multi-step synthesis pathway.
Step-by-Step Methodology:
-
Nucleophilic Aromatic Substitution: 1-fluoro-4-nitrobenzene is reacted with N-methylpiperazine in the presence of a suitable base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) to yield 1-(4-nitrophenyl)-4-methylpiperazine. The fluorine atom is a good leaving group for this type of reaction.
-
Electrophilic Bromination: The resulting compound undergoes electrophilic bromination. The nitro group is a meta-director, and the piperazine group is an ortho, para-director. The strong activating effect of the piperazine nitrogen would likely direct the bromine to the ortho position relative to the piperazine.
-
Buchwald-Hartwig Amination: The brominated intermediate is then subjected to a palladium-catalyzed Buchwald-Hartwig amination with 4-methylpiperidine. This cross-coupling reaction is a powerful method for forming C-N bonds.
-
Nitro Group Reduction: The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, such as catalytic hydrogenation (H2 over Pd/C) or using a reducing agent like tin(II) chloride in hydrochloric acid.
This proposed synthesis provides a logical and feasible route to the target molecule, utilizing well-established and reliable chemical transformations.
Chemical Reactivity and Handling
The chemical reactivity of this compound is dictated by its functional groups:
-
Aniline Moiety: The primary aromatic amine is a key reactive site. It can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be influenced by the two bulky ortho and para substituents.[11][12] The amine group itself can act as a nucleophile and can be acylated, alkylated, or diazotized.[13]
-
Piperazine and Piperidine Moieties: The tertiary amines within the piperazine and piperidine rings are basic and can be protonated to form salts.
Safe Handling and Storage:
Based on the safety data for the analog 4-(4-Methylpiperazino)aniline, the target compound should be handled with care.[9]
-
Hazards: Likely to be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15]
-
Storage: Store in a well-ventilated, dry, and cool place in a tightly sealed container.[16]
Potential Applications in Drug Discovery
The structural motifs present in this compound suggest a range of potential therapeutic applications.
-
Oncology: Arylpiperazine derivatives have been investigated for their anticancer properties.[17] The title compound could be explored as a scaffold for the development of new anticancer agents.
-
Central Nervous System (CNS) Disorders: Both piperazine and piperidine derivatives are prevalent in drugs targeting CNS disorders, including antipsychotics, antidepressants, and anxiolytics.[3][4] The combination of these two moieties could lead to novel compounds with unique CNS activity profiles.
-
Other Therapeutic Areas: Piperidine derivatives have shown promise as analgesics.[18] Additionally, both piperazine and piperidine structures are found in compounds with antidiabetic properties.[19]
The aniline core also provides a convenient handle for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a novel chemical entity with significant potential in the field of drug discovery. While direct experimental data is scarce, a comprehensive understanding of its properties, reactivity, and potential applications can be derived from the analysis of its constituent parts and closely related analogs. The proposed synthetic pathway offers a practical approach for its preparation, enabling further investigation into its biological activities. As research in medicinal chemistry continues to evolve, molecules such as this, which combine well-established pharmacophores in novel arrangements, will undoubtedly be of great interest to the scientific community.
References
-
PubChem. 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]
-
ChemBK. 4-[(4-Methylpiperazin-1-yl)methyl]aniline. [Link]
-
Pharmaffiliates. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. [Link]
-
PubChem. 4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. National Center for Biotechnology Information. [Link]
-
Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
- Noreen, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 19(11), 1011-1022.
- Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
-
Vereshchagin, A. N., & Frolov, N. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1345. [Link]
-
de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-595. [Link]
-
Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
Chemistry LibreTexts. Reactions of Arylamines. [Link]
- de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-595.
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
-
Amato, R., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(16), 4987. [Link]
-
Szymański, P., et al. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 27(13), 4053. [Link]
-
Khan Academy. EAS reactions of aniline. [Link]
-
Chemeurope.com. Substituted aniline: Significance and symbolism. [Link]
-
Wikipedia. Piperidine. [Link]
-
Szymańska, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8051. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline 95% | CAS: 885704-69-8 | AChemBlock [achemblock.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-(4-Methylpiperazino)aniline - Safety Data Sheet [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. synquestlabs.com [synquestlabs.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents [mdpi.com]
A Comprehensive Technical Guide to the Synthesis of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline
This in-depth technical guide provides a detailed and scientifically grounded pathway for the synthesis of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline, a complex diamine with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deep dive into the strategic considerations and mechanistic underpinnings of the synthetic route.
Introduction: The Significance of Substituted Anilines
Substituted anilines are a cornerstone of modern medicinal chemistry and materials science.[1][2] The strategic placement of various functional groups on the aniline scaffold can profoundly influence a molecule's biological activity, pharmacokinetic properties, and material characteristics. The target molecule, this compound, is a unique 1,2,4-trisubstituted aniline derivative featuring two distinct heterocyclic moieties. The presence of the 4-methylpiperazine and 4-methylpiperidine groups imparts specific properties related to solubility, basicity, and receptor binding potential, making it an intriguing candidate for further investigation in drug discovery programs.[3] This guide will elucidate a robust and logical synthetic pathway to access this valuable compound.
Retrosynthetic Analysis and Strategic Pathway Design
A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The core of the molecule is a 1,2,4-trisubstituted benzene ring. The final aniline functionality can be derived from the reduction of a nitro group, a common and reliable transformation in organic synthesis.[4][5] This leads to a key intermediate, a dinitro-substituted aromatic ring, which can be assembled through sequential nucleophilic aromatic substitution (SNAr) reactions.
Our proposed forward synthesis commences with a commercially available and strategically functionalized starting material, 4-Bromo-1-fluoro-2-nitrobenzene . This starting material is ideal due to the presence of:
-
A nitro group, which is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[6]
-
Two different halogen atoms, fluorine and bromine, which can act as leaving groups in SNAr reactions. The C-F bond is highly polarized, and fluoride is an excellent leaving group in SNAr, especially when activated by a para-nitro group.[6]
The synthesis will proceed via a three-step sequence:
-
Step 1: First Nucleophilic Aromatic Substitution with 4-methylpiperidine.
-
Step 2: Second Nucleophilic Aromatic Substitution with 1-methylpiperazine.
-
Step 3: Reduction of the Nitro Group to yield the final aniline product.
This sequential approach allows for the controlled and regioselective introduction of the two different heterocyclic amines.
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 1-(4-Bromo-2-nitrophenyl)-4-methylpiperidine
Protocol:
-
To a solution of 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add 4-methylpiperidine (1.2 eq) and potassium carbonate (K2CO3, 2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 1-(4-Bromo-2-nitrophenyl)-4-methylpiperidine as a yellow solid.
Mechanistic Rationale:
The first step is a classic SNAr reaction.[6] The fluorine atom at the C1 position is para to the strongly electron-withdrawing nitro group, making this position highly electrophilic and susceptible to nucleophilic attack. 4-Methylpiperidine acts as the nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then collapses to expel the fluoride ion, a good leaving group in this context.[7] Potassium carbonate acts as a base to neutralize the in-situ generated hydrofluoric acid. DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, leaving the carbonate anion more reactive.
Step 2: Synthesis of 1-(4-(4-Methylpiperazin-1-yl)-2-nitrophenyl)-4-methylpiperidine
Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-(4-Bromo-2-nitrophenyl)-4-methylpiperidine (1.0 eq) in anhydrous toluene (10 mL/mmol).
-
Add 1-methylpiperazine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), palladium(II) acetate (Pd(OAc)2, 0.05 eq), and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.075 eq).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 110 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to yield 1-(4-(4-Methylpiperazin-1-yl)-2-nitrophenyl)-4-methylpiperidine.
Mechanistic Rationale:
The second C-N bond formation is achieved via a Buchwald-Hartwig amination.[8] While a second SNAr reaction might be possible under more forcing conditions, the Buchwald-Hartwig cross-coupling offers a more reliable and milder alternative for the amination of aryl bromides. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[9] BINAP is a bulky electron-rich phosphine ligand that facilitates the reductive elimination step. Sodium tert-butoxide is a strong, non-nucleophilic base required for the deprotonation of the amine and the catalytic cycle.
Step 3: Synthesis of this compound
Protocol:
-
Dissolve 1-(4-(4-Methylpiperazin-1-yl)-2-nitrophenyl)-4-methylpiperidine (1.0 eq) in methanol (20 mL/mmol).
-
Carefully add 10% Palladium on activated carbon (Pd/C, 10% w/w).
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is typically sufficient for lab scale).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound, which can be further purified by recrystallization if necessary.
Mechanistic Rationale:
The final step is the chemoselective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is an efficient and clean method for this transformation.[5] The reaction occurs on the surface of the palladium catalyst, where both the nitro compound and hydrogen are adsorbed. The nitro group is reduced in a stepwise manner, likely through nitroso and hydroxylamine intermediates, to the final aniline. This method is generally preferred over metal/acid reductions as it avoids harsh acidic conditions and often results in cleaner products with simpler workup procedures.
Data Summary
Table 1: Key Reagents and Their Properties
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| 4-Bromo-1-fluoro-2-nitrobenzene | C₆H₃BrFNO₂ | 220.00 | Starting Material |
| 4-Methylpiperidine | C₆H₁₃N | 99.17 | Nucleophile |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | Nucleophile |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | Catalyst Precursor |
| BINAP | C₄₄H₃₂P₂ | 622.67 | Ligand |
| Sodium tert-butoxide | NaOtBu | 96.10 | Base |
| 10% Palladium on Carbon | Pd/C | - | Catalyst |
Conclusion
The synthetic pathway detailed in this guide provides a logical, efficient, and well-precedented route to this compound. By employing a sequential nucleophilic aromatic substitution strategy, followed by a reliable nitro group reduction, this valuable trisubstituted aniline can be accessed in a controlled manner. The mechanistic insights provided for each step are intended to empower researchers to troubleshoot and adapt these protocols for their specific needs. This comprehensive guide serves as a valuable resource for the synthesis of this and structurally related molecules, facilitating further exploration of their potential in various scientific disciplines.
References
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 19). The Role of 4-Bromo-1-fluoro-2-nitrobenzene in Custom Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
PubMed. (n.d.). Abiotic reduction of dinitroaniline herbicides. Retrieved from [Link]
-
ResearchGate. (2013, July 4). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
ACS Publications. (n.d.). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Retrieved from [Link]
-
MDPI. (2024, July 20). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
ACS Publications. (2014, March 4). Copper-Catalyzed Carboxamide-Directed Ortho Amination of Anilines with Alkylamines at Room Temperature. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). A set of 4-(4-methylpiperazin-1-yl)aniline derivatives containing.... Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Implications for the Mode of Action of Glutathione S-Transferases. Retrieved from [Link]
-
Wikipedia. (n.d.). Dinitroaniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Novel and Efficient Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones from Anilines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene. Retrieved from [Link]
-
University of Cambridge. (n.d.). COMMUNICATION An Aminative Rearrangement of O- (Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines. Retrieved from [Link]
-
CORESTA. (n.d.). Dinitroanilines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]
-
NIH. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
-
Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
J-STAGE. (n.d.). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Retrieved from [Link]
-
Frontiers. (2021, March 24). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Retrieved from [Link]
-
PMC - PubMed Central - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
RSC Publishing. (2023, August 18). Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Copper-Mediated Ortho C–H Primary Amination of Anilines. Retrieved from [Link]
-
ResearchGate. (2025, August 30). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Retrieved from [Link]
-
PMC - NIH. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
Jurnal Universitas Muslim Indonesia. (n.d.). Retrosynthesis Strategy in Organic Chemistry. Retrieved from [Link]
-
YouTube. (2023, February 25). The IUPAC name for the compound is (A) 1-fluoro-4-methyl-2-nitrobenzene (B) 4-fluoro-1-methyl-3-.... Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 4-Bromo-1-fluoro-2-nitrobenzene: Properties & Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. Retrieved from [Link]
Sources
- 1. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Data for 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline: A Predictive and Interpretive Guide
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline. In the absence of direct experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to generate a reliable set of predicted data. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of new chemical entities.
The causality behind the predictive approach lies in the well-understood influence of molecular structure on spectroscopic outcomes. By dissecting the target molecule into its constituent functional groups—a disubstituted aniline core, a 4-methylpiperazinyl moiety, and a 4-methylpiperidinyl moiety—and analyzing their known spectroscopic behaviors, we can construct a detailed and scientifically grounded prediction of the compound's spectral characteristics. Each section is designed to be a self-validating system, where the predictions are rationalized based on fundamental spectroscopic principles and data from analogous structures.
Molecular Structure and Predicted Spectroscopic Overview
This compound is a complex diamine with a central aniline core substituted at the 2- and 4-positions. The ortho-substitution with a 4-methylpiperidinyl group and para-substitution with a 4-methylpiperazinyl group create a unique electronic and steric environment, which is expected to be reflected in its spectroscopic signatures.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is based on the additive effects of the substituents on the aniline ring and the known chemical shifts of the piperidine and piperazine ring protons.
Principles of ¹H NMR Prediction
The chemical shift (δ) of a proton is primarily influenced by the electron density around it. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield protons, causing an upfield shift. In our target molecule, the amino group (-NH₂) is an activating, electron-donating group, while the piperidinyl and piperazinyl groups, being secondary and tertiary amines, also influence the electronic environment of the aromatic ring.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 (Aromatic) | 6.85 - 6.95 | d | 1H |
| H-5 (Aromatic) | 6.70 - 6.80 | dd | 1H |
| H-6 (Aromatic) | 6.90 - 7.00 | d | 1H |
| -NH₂ (Aniline) | 3.50 - 4.50 | br s | 2H |
| H-2', H-6' (Piperidine, axial & equatorial) | 2.80 - 3.00 | m | 4H |
| H-3', H-5' (Piperidine, axial & equatorial) | 1.60 - 1.80 | m | 4H |
| H-4' (Piperidine) | 1.40 - 1.60 | m | 1H |
| -CH₃ (Piperidine) | 0.90 - 1.00 | d | 3H |
| H-2'', H-6'' (Piperazine) | 3.05 - 3.25 | t | 4H |
| H-3'', H-5'' (Piperazine) | 2.45 - 2.65 | t | 4H |
| -CH₃ (Piperazine) | 2.25 - 2.35 | s | 3H |
Predicted in CDCl₃ at 300 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Interpretation of the Predicted ¹H NMR Spectrum
The aromatic region is expected to show a complex splitting pattern due to the ortho and para substitution. The protons on the aniline ring (H-3, H-5, and H-6) will exhibit coupling to each other. The piperidine and piperazine ring protons will appear as multiplets due to their conformational flexibility and spin-spin coupling. The methyl groups on the piperidine and piperazine rings are expected to be distinct, with the piperidine methyl appearing as a doublet due to coupling with the adjacent methine proton.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal.
Principles of ¹³C NMR Prediction
The chemical shifts of carbon atoms are highly sensitive to their electronic environment. Electronegative atoms cause a downfield shift of the attached carbon signal. The chemical shifts for the aromatic carbons can be predicted by considering the substituent effects of the amino, piperidinyl, and piperazinyl groups.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (Aromatic) | 145.0 - 148.0 |
| C-2 (Aromatic) | 135.0 - 138.0 |
| C-3 (Aromatic) | 118.0 - 120.0 |
| C-4 (Aromatic) | 148.0 - 152.0 |
| C-5 (Aromatic) | 115.0 - 117.0 |
| C-6 (Aromatic) | 120.0 - 122.0 |
| C-2', C-6' (Piperidine) | 52.0 - 55.0 |
| C-3', C-5' (Piperidine) | 30.0 - 33.0 |
| C-4' (Piperidine) | 34.0 - 37.0 |
| -CH₃ (Piperidine) | 21.0 - 23.0 |
| C-2'', C-6'' (Piperazine) | 48.0 - 51.0 |
| C-3'', C-5'' (Piperazine) | 54.0 - 57.0 |
| -CH₃ (Piperazine) | 45.0 - 47.0 |
Predicted in CDCl₃ at 75 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Interpretation of the Predicted ¹³C NMR Spectrum
The spectrum is expected to show a total of 13 unique carbon signals. The aromatic carbons will appear in the downfield region (115-152 ppm). The quaternary carbons (C-1, C-2, and C-4) are expected to have lower intensities. The aliphatic carbons of the piperidine and piperazine rings will be found in the upfield region. The methyl carbons will be the most upfield signals.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Principles of Mass Spectrometry Prediction
In electrospray ionization (ESI), the molecule is expected to be protonated to form the molecular ion [M+H]⁺. Subsequent fragmentation (MS/MS) will likely involve the cleavage of the bonds adjacent to the nitrogen atoms and within the heterocyclic rings. Common fragmentation pathways for piperidine and piperazine derivatives include alpha-cleavage and ring opening.[1][2]
Predicted Mass Spectral Data
Table 3: Predicted Key Mass Fragments for this compound
| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |
| 303.24 | [M+H]⁺ | Molecular Ion |
| 204.17 | [M - C₅H₁₀N]⁺ | Loss of the 4-methylpiperidine radical |
| 199.16 | [M - C₆H₁₂N]⁺ | Loss of the 4-methylpiperazine radical |
| 134.10 | [C₈H₁₂N₂]⁺ | Fragment containing the aniline and piperazine nitrogen |
| 99.10 | [C₆H₁₃N]⁺ | 4-methylpiperidine fragment |
| 100.12 | [C₅H₁₂N₂]⁺ | 4-methylpiperazine fragment |
Interpretation of the Predicted Mass Spectrum
The ESI mass spectrum is expected to show a prominent molecular ion peak at m/z 303.24. The MS/MS spectrum will likely be dominated by fragments resulting from the cleavage of the C-N bonds connecting the heterocyclic rings to the aniline core. The formation of stable iminium ions is a probable driving force for the fragmentation.[1]
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Principles of IR Spectroscopy Prediction
The IR spectrum is a superposition of the characteristic absorption bands of the functional groups present in the molecule. For the target compound, we expect to see characteristic bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching.
Predicted Infrared Absorption Data
Table 4: Predicted Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2800 | C-H stretch | Aliphatic (Piperidine and Piperazine) |
| 1620 - 1580 | C=C stretch | Aromatic Ring |
| 1520 - 1480 | C=C stretch | Aromatic Ring |
| 1350 - 1250 | C-N stretch | Aromatic Amine |
| 1200 - 1000 | C-N stretch | Aliphatic Amine |
| 900 - 675 | C-H bend (out-of-plane) | Aromatic |
Interpretation of the Predicted IR Spectrum
The IR spectrum is expected to be characterized by a pair of bands in the 3450-3300 cm⁻¹ region, which are characteristic of the asymmetric and symmetric N-H stretching of the primary amine. The presence of both aromatic and aliphatic C-H stretching bands will confirm the hybrid nature of the molecule. The aromatic C=C stretching bands and the C-H out-of-plane bending bands will provide information about the substitution pattern of the aniline ring.
Experimental Protocols for Data Acquisition
While this guide provides predicted data, the following are generalized, best-practice protocols for the experimental acquisition of spectroscopic data for a novel small molecule like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
MS Acquisition: Infuse the sample solution into the ESI source and acquire the full scan mass spectrum in positive ion mode to determine the accurate mass of the molecular ion.
-
MS/MS Acquisition: Select the protonated molecular ion ([M+H]⁺) as the precursor ion and perform tandem mass spectrometry (MS/MS) to obtain the fragmentation pattern.
-
Data Analysis: Analyze the accurate mass data to confirm the elemental composition and interpret the fragmentation pattern to elucidate the structure.
Infrared Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution, use a suitable IR-transparent solvent and cell.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopic data for this compound. The predicted data, based on established spectroscopic principles and analysis of related structures, offers a valuable resource for the identification and characterization of this novel compound. The provided experimental protocols serve as a standard for the future acquisition of empirical data, which will be essential for the definitive validation of these predictions.
References
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614. [Link]
-
Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026). ACS Publications. [Link]
-
PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
The Pherobase. (2025). 4-Methylpiperidine|4me-piperidine|C6H13N. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
- Auf der Heyde, T. P. E., et al. (1981). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (II) Halides. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 11(5), 455-467.
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]
-
ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical... [Link]
- LIAO Xincheng, et al. (2005). Spectrum analysis of substituted piperzine derivatives. Journal of Wuhan Institute of Technology, 27(1), 40-42.
-
ResearchGate. (n.d.). Scheme 2. Proposed mechanisms for the fragmentation that lead to the... [Link]
-
ACS Publications. (n.d.). A New Electronic State of Aniline Observed in the Transient IR Absorption Spectrum from S1 in a Supersonic Jet. [Link]
-
ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]
- Singh, R., & Narula, A. K. (2012). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. International Journal of Chemistry, 2(1), 10-14.
-
Journal of the American Society for Mass Spectrometry. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
Sources
Solubility of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline
An In-Depth Technical Guide to the Aqueous
Authored by: A Senior Application Scientist
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the journey from a promising molecular entity to a clinically effective therapeutic is fraught with challenges. Among the most fundamental of these is the aqueous solubility of the active pharmaceutical ingredient (API). Poor solubility can severely limit a drug's bioavailability, hinder the development of effective formulations, and ultimately lead to the failure of an otherwise potent candidate. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and experimentally determining the solubility of the novel compound 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline. As a molecule with multiple basic centers, its solubility is expected to be intricately linked to pH, a factor we will explore in detail. This document moves beyond simple procedural lists, delving into the causality behind experimental choices and grounding its recommendations in established scientific principles.
Compound Profile: this compound
A thorough understanding of the subject molecule is the necessary starting point for any solubility investigation. While specific experimental data for this exact compound is not widely published, we can infer its physicochemical properties based on its constituent functional groups and data from structurally similar molecules.
Molecular Structure:
-
Core: Aniline (aminobenzene)
-
Substituents:
-
4-(4-Methylpiperazin-1-yl)
-
2-(4-methylpiperidin-1-yl)
-
Inferred Physicochemical Properties:
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₂₃H₃₃N₅ | Derived from the chemical structure. |
| Molecular Weight | 379.54 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Similar multi-ring aromatic amines are typically solids. |
| pKa | Multiple basic pKa values are expected | The aniline amine, the two tertiary amines in the piperazine ring, and the tertiary amine in the piperidine ring are all basic and will be protonated at different pH values. The aniline nitrogen will be the least basic. |
| Polarity | Moderately polar | The presence of multiple nitrogen atoms capable of hydrogen bonding will contribute to polarity. However, the carbon-rich piperidine and piperazine rings, along with the benzene ring, introduce significant non-polar character.[1][2] |
| Aqueous Solubility | Expected to be low at neutral pH and significantly higher at acidic pH | The non-polar regions of the molecule will limit solubility in water.[2] However, in acidic conditions, the nitrogen atoms will become protonated, forming cationic species that are more readily solvated by polar water molecules.[1] |
The Theoretical Framework of Solubility
Solubility is not a fixed property but is dynamically influenced by a range of environmental factors. For an ionizable compound like this compound, these factors are of paramount importance.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key types of solubility measurements.[3][4]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent under conditions of thermodynamic equilibrium.[5][6] It is a state function, independent of the pathway to dissolution. This is the gold standard for understanding a compound's intrinsic solubility.
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a soluble form (often in an organic solvent like DMSO) and then diluted into an aqueous buffer.[5][7] Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated, metastable state.[3][4] While not a true equilibrium value, it is a valuable high-throughput screening metric in early drug discovery.[7]
The choice between measuring thermodynamic and kinetic solubility depends on the stage of drug development. For lead optimization and formulation development, thermodynamic solubility is the more relevant parameter.[6]
Key Factors Influencing Solubility
Several factors can significantly impact the solubility of a compound.[8][9]
-
pH: For ionizable molecules, pH is often the most critical factor. As the pH of the solution decreases, the basic nitrogen atoms in this compound will become protonated. The resulting charged species will have much stronger interactions with polar water molecules, leading to a significant increase in solubility. A full pH-solubility profile is therefore essential for this compound.
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of solution.[10] For most solids, solubility increases with temperature as the dissolution process is endothermic. However, this is not universally true, and the temperature dependence should be determined experimentally.[8][10]
-
Polarity of the Solvent: The principle of "like dissolves like" is fundamental.[2] The solubility of our target compound will be low in non-polar solvents and will vary in polar solvents depending on their ability to hydrogen bond and solvate the molecule.
-
Molecular Size and Crystal Form: Larger molecules often have lower solubility. Additionally, different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.
Experimental Determination of Solubility
A multi-faceted experimental approach is recommended to fully characterize the solubility of this compound.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the benchmark for determining thermodynamic solubility.[11] It involves equilibrating an excess of the solid compound with the solvent of interest over a period of time until equilibrium is reached.
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9). The presence of undissolved solid at the end of the experiment is crucial.[11][12]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration. Ensure that the separation method does not cause a change in temperature.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity. A calibration curve with known concentrations of the compound must be prepared in the same buffer.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.
Hypothetical pH-Solubility Data Table
| pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 2.0 | 37 | 1520 | 4005 |
| 4.0 | 37 | 854 | 2250 |
| 6.0 | 37 | 114 | 300 |
| 7.4 | 37 | 19 | 50 |
| 9.0 | 37 | < 3.8 | < 10 |
Kinetic Solubility: Turbidimetric Method
For higher throughput screening, a turbidimetric (or nephelometric) kinetic solubility assay is highly effective.[14] This method relies on detecting the precipitation of the compound when a solution in DMSO is added to an aqueous buffer.
Protocol: Turbidimetric Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer to the wells containing the DMSO solutions and mix.
-
Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).[14]
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank.
Potentiometric Titration for pKa and Solubility Determination
Potentiometric titration is a powerful technique for determining the ionization constants (pKa) of a compound, which are critical for understanding its pH-dependent solubility.[15] It can also be adapted to directly measure solubility.[16][17]
Protocol: Potentiometric pKa and Solubility Determination
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water with a small amount of co-solvent if necessary).
-
Titration: Titrate the solution with a standardized acid (e.g., HCl) while monitoring the pH with a calibrated electrode.
-
pKa Determination: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
-
Solubility Determination (Dissolution Titration): A suspension of the compound in water can be titrated with acid.[16] As the compound dissolves upon protonation, the changes in pH can be used to calculate the intrinsic solubility of the neutral species and the solubility at different pH values. This method can be faster than the traditional shake-flask method.[16]
Visualizing Experimental Workflows
Clear visualization of experimental protocols is essential for reproducibility and understanding. The following diagrams, generated using Graphviz, outline the workflows for thermodynamic and kinetic solubility determination.
Thermodynamic Solubility Workflow (Shake-Flask)
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Workflow (Turbidimetric)
Caption: Workflow for Kinetic Solubility Determination.
Conclusion and Future Directions
This guide has provided a comprehensive framework for approaching the solubility determination of this compound. The key takeaway for any drug development professional is that solubility is a multifaceted property that must be characterized early and thoroughly. For this particular compound, its multiple basic centers make a detailed pH-solubility profile not just recommended, but essential.
Future work should focus on generating robust experimental data using the protocols outlined herein. This data will be critical for guiding formulation development, interpreting results from in vitro and in vivo studies, and ultimately determining the therapeutic potential of this promising molecule.
References
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
ACS Publications. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method. Retrieved from [Link]
-
PubMed. (n.d.). pH-metric solubility. 3. Dissolution titration template method for solubility determination. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]
-
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
-
NECTAR COST. (2024, March 31). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
YouTube. (2018, January 16). Kinetics vs. Thermodynamics. Retrieved from [Link]
-
YouTube. (2025, February 9). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
-
ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations | Request PDF. Retrieved from [Link]
-
NCBI. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]
Sources
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. m.youtube.com [m.youtube.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. bioassaysys.com [bioassaysys.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline: A Novel Phenylenediamine Derivative
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel phenylenediamine derivative, 4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline. While the direct discovery of this molecule is not extensively documented in publicly available literature, its structural motifs, featuring a substituted phenylenediamine core with piperazine and piperidine moieties, suggest significant potential in medicinal chemistry and materials science. This document outlines a plausible, multi-step synthetic pathway, detailed experimental protocols, and a robust analytical workflow for the confirmation of its structure and purity. Furthermore, we delve into the predicted physicochemical properties and potential biological significance of this compound, drawing insights from structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical entities.
Introduction: Rationale and Potential Applications
The molecule this compound is a complex diamine built upon a 1,2,4-trisubstituted benzene ring. The core aniline structure is appended with two distinct saturated heterocyclic systems: a 4-methylpiperazine and a 4-methylpiperidine. Both piperazine and piperidine rings are prevalent scaffolds in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1]
-
The Piperazine Moiety: The piperazine ring is a common feature in a wide array of approved drugs, exhibiting diverse biological activities, including antipsychotic, antidepressant, and antihistaminic effects.[2] Its presence in the target molecule suggests potential for CNS activity or as a versatile handle for further chemical modification.
-
The Piperidine Moiety: The piperidine scaffold is another key building block in pharmaceutical development, particularly for agents targeting neurological disorders.[1][3]
-
The Phenylenediamine Core: Substituted phenylenediamines are important intermediates in the synthesis of dyes, polymers, and pharmaceuticals. The specific substitution pattern of our target molecule suggests potential as a kinase inhibitor, a class of drugs that often feature a substituted aniline core to interact with the ATP-binding site of kinases.
Given these structural features, this compound represents a promising candidate for investigation in drug discovery programs, particularly in oncology and neurology.
Proposed Synthetic Pathway
A plausible and efficient synthesis of the target molecule can be envisioned through a multi-step process starting from commercially available precursors. The proposed pathway involves a sequential nucleophilic aromatic substitution followed by a reduction.
Caption: Proposed multi-step synthesis of the target compound.
Step 1: Synthesis of 1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine
This initial step involves a nucleophilic aromatic substitution reaction where the more activated fluorine atom at the 4-position of 1,4-difluoro-2-nitrobenzene is displaced by 1-methylpiperazine.
Protocol:
-
To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq) and 1-methylpiperazine (1.1 eq).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 1-(4-(4-Methylpiperazin-1-yl)-2-nitrophenyl)-4-methylpiperidine
The second step is another nucleophilic aromatic substitution, where the remaining fluorine atom is displaced by 4-methylpiperidine. A higher temperature is anticipated due to the reduced activation of the remaining fluorine.
Protocol:
-
In a sealed vessel, dissolve the product from Step 1 (1.0 eq) in DMSO.
-
Add potassium carbonate (2.5 eq) and 4-methylpiperidine (1.2 eq).
-
Heat the mixture to 120°C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction and work up as described in Step 1.
-
Purify the crude product via column chromatography.
Step 3: Reduction to this compound
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
-
Dissolve the nitro-intermediate from Step 2 (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Physicochemical and Safety Data
The following table summarizes the predicted and known properties of the target compound and its key precursors.
| Property | 4-(4-Methylpiperazin-1-yl)aniline[4][5] | 4-(4-Methyl-piperidin-1-yl)aniline[3][6] | This compound (Predicted) |
| Molecular Formula | C₁₁H₁₇N₃ | C₁₂H₁₈N₂ | C₁₇H₂₈N₄ |
| Molecular Weight | 191.27 g/mol | 190.29 g/mol | ~288.44 g/mol |
| Appearance | Very Dark Gray to Black Solid | - | Likely a solid at room temperature |
| Melting Point | 89-91°C | - | - |
| Boiling Point | 351.5°C at 760 mmHg | - | - |
| Solubility | DMSO (Sparingly), Methanol (Slightly) | - | Expected to be soluble in organic solvents |
Safety Information: The precursors and related compounds exhibit known hazards.[4][7] The final product should be handled with appropriate care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: Analytical workflow for structural confirmation and purity assessment.
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the aromatic protons, the piperazine and piperidine ring protons, and the methyl groups. The integration of these signals should match the number of protons in the structure.
-
¹³C NMR: Signals for all unique carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the heterocyclic rings.
-
LC-MS: A single major peak in the chromatogram indicating high purity, with the mass spectrum showing the expected molecular ion peak.
-
HRMS: An exact mass measurement that corresponds to the calculated molecular formula, confirming the elemental composition.
Conclusion and Future Directions
This technical guide has presented a viable synthetic route for this compound, a novel compound with significant potential in medicinal chemistry. The proposed synthesis is based on well-established chemical transformations and utilizes readily available starting materials. The outlined characterization workflow provides a robust framework for verifying the structure and purity of the final product.
Future research should focus on the actual synthesis and characterization of this molecule, followed by an investigation of its biological activities. Screening against a panel of kinases would be a logical starting point, given its structural similarity to known kinase inhibitors. Furthermore, its potential for CNS applications warrants exploration. The insights gained from such studies will be invaluable in determining the therapeutic potential of this promising new chemical entity.
References
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
EPO. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. European Patent Office. Retrieved from [Link]
-
ChemBK. (2024). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Retrieved from [Link]
-
Preprints.org. (2022). (2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Methylpiperazino)aniline - Safety Data Sheet [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline 95% | CAS: 885704-69-8 | AChemBlock [achemblock.com]
Potential research areas for 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline
An In-Depth Technical Guide to Exploring the Therapeutic Potential of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline
A Novel Scaffold for Drug Discovery
Introduction
The confluence of privileged structural motifs in medicinal chemistry often heralds the advent of novel therapeutic agents with significant potential. The molecule this compound represents one such convergence, integrating the well-established pharmacophores of piperazine and piperidine onto an aniline scaffold. While this specific molecule is not extensively documented in the public domain, an analysis of its constituent fragments provides a strong rationale for its investigation as a potential drug candidate. Piperazine derivatives are known for their diverse biological activities, including antipsychotic, antidepressant, and antianxiety effects, primarily through modulation of central nervous system targets.[1][2] Similarly, the piperidine ring is a cornerstone in the design of pharmaceuticals, enhancing solubility and bioavailability, and is frequently found in agents targeting neurological disorders.[3][4][5][6] The aniline core provides a versatile platform for further chemical modification and interaction with biological targets.
This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive research plan to elucidate the therapeutic potential of this novel chemical entity. We will delve into proposed areas of investigation, detailed synthetic and analytical protocols, and a roadmap for preclinical evaluation.
Part 1: Proposed Research Areas & Scientific Rationale
The unique structural amalgamation of this compound suggests several promising avenues for pharmacological investigation. The presence of two basic nitrogen atoms, one in the piperazine ring and one in the piperidine ring, along with the aniline amino group, makes this molecule a compelling candidate for interaction with a variety of biological targets, particularly those with acidic residues in their binding pockets.
Oncology: Kinase Inhibition
The substituted aniline scaffold is a common feature in many approved and investigational kinase inhibitors. The piperazine moiety, in particular, is frequently employed to confer solubility and to interact with the solvent-exposed regions of the kinase ATP-binding site.
Scientific Rationale: We hypothesize that this compound could function as a scaffold for the development of novel kinase inhibitors. The aniline nitrogen can act as a hinge-binding motif, while the piperazine and piperidine groups can be tailored to occupy adjacent hydrophobic pockets, thereby conferring selectivity and potency.
Key Research Questions:
-
Does the compound exhibit inhibitory activity against a panel of cancer-relevant kinases?
-
Can structure-activity relationships (SAR) be established through modification of the piperazine and piperidine moieties?
-
Does the compound demonstrate anti-proliferative effects in cancer cell lines?
Central Nervous System (CNS) Disorders: Multi-Target Receptor Modulation
Both piperazine and piperidine derivatives have a rich history in the development of drugs for CNS disorders.[1][2] They are known to interact with a range of G-protein coupled receptors (GPCRs), including dopaminergic and serotonergic receptors.
Scientific Rationale: The combination of the 4-methylpiperazine and 4-methylpiperidine groups suggests the potential for multi-target engagement of CNS receptors. This polypharmacological profile could be advantageous in treating complex neuropsychiatric disorders where modulation of multiple pathways is beneficial. A study on benzoxazole-piperidine (piperazine) derivatives highlighted their potential as multi-target antipsychotics with high affinities for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[7]
Key Research Questions:
-
What is the binding affinity of the compound for a panel of CNS-relevant GPCRs (e.g., dopamine, serotonin, adrenergic receptors)?
-
Does the compound exhibit agonist, antagonist, or allosteric modulator activity at these receptors?
-
Does the compound demonstrate efficacy in animal models of psychosis, depression, or anxiety?
Infectious Diseases: Novel Anti-Infective Properties
Substituted piperazines and piperidines have also been investigated for their anti-infective properties, including antibacterial and antiplasmodial activities.[8]
Scientific Rationale: The lipophilic nature of the piperidine and the hydrogen bonding capabilities of the piperazine and aniline moieties could facilitate penetration of microbial cell membranes and interaction with essential enzymes or other biomolecules.
Key Research Questions:
-
Does the compound exhibit antimicrobial activity against a panel of pathogenic bacteria and fungi?
-
What is the minimum inhibitory concentration (MIC) of the compound?
-
Can the compound's mechanism of anti-infective action be elucidated?
Part 2: Synthesis and Characterization
A robust and scalable synthetic route is paramount for the thorough investigation of this novel compound. The following proposed synthesis is based on established methodologies for the preparation of substituted phenylenediamines.[9][10]
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 1-(2-nitrophenyl)-4-methylpiperidine (Intermediate 1)
-
To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 4-methylpiperidine (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
Step 2: Synthesis of 2-(4-methylpiperidin-1-yl)aniline (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) in methanol.
-
Add palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield Intermediate 2, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound (Target Compound)
-
To an oven-dried Schlenk flask, add Intermediate 2 (1.0 eq), 1-bromo-4-(4-methylpiperazin-1-yl)benzene (1.1 eq), Pd₂(dba)₃ (0.05 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.1 eq).
-
Add sodium tert-butoxide (1.5 eq) to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene to the flask and heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final target compound.
Characterization
The identity and purity of the synthesized compound should be confirmed by a battery of analytical techniques:
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of proton and carbon environments. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. |
Part 3: In Vitro Evaluation Workflow
A systematic in vitro evaluation is crucial to profile the biological activity of the synthesized compound. The following workflow provides a tiered approach, starting with broad screening and progressing to more focused mechanistic studies.
Caption: A tiered workflow for the in vitro evaluation of this compound.
Tier 1: Primary Screening
-
Kinase Panel Screen: The compound will be screened at a fixed concentration (e.g., 10 µM) against a broad panel of recombinant human kinases to identify initial hits.
-
GPCR Binding Assay Panel: The compound will be evaluated for its ability to displace radioligands from a panel of CNS-relevant GPCRs.
-
Antimicrobial MIC Panel: The compound will be tested against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, to determine its minimum inhibitory concentration.
Tier 2: Hit Validation and Profiling
-
IC₅₀/EC₅₀ Determination: For any initial hits, dose-response curves will be generated to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
-
Cell-Based Functional Assays: The activity of the compound will be confirmed in relevant cell-based assays, such as cancer cell proliferation assays, reporter gene assays for GPCR signaling, or bacterial growth inhibition assays.
-
Selectivity Profiling: The compound will be tested against a smaller, more focused panel of related targets to assess its selectivity.
Tier 3: Mechanism of Action Studies
-
Enzyme Kinetics: For validated kinase inhibitors, enzyme kinetic studies will be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Signaling Pathway Analysis: For compounds active in cell-based assays, downstream signaling pathways will be investigated using techniques such as Western blotting or phospho-protein arrays.
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) or other target engagement methods will be employed to confirm that the compound binds to its intended target in a cellular context.
Conclusion
The novel chemical entity this compound presents a compelling starting point for a drug discovery program. Its hybrid structure, incorporating the pharmacologically privileged piperazine and piperidine moieties, provides a strong rationale for its investigation in oncology, CNS disorders, and infectious diseases. The proposed synthetic route is robust and relies on well-established chemical transformations. The tiered in vitro evaluation workflow will enable a systematic and efficient characterization of its biological activity. The insights gained from these studies will be invaluable in guiding future lead optimization efforts and ultimately unlocking the therapeutic potential of this promising new scaffold.
References
-
ChemBK. 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Available from: [Link]
-
MySkinRecipes. 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline. Available from: [Link]
-
ResearchGate. A set of 4-(4-methylpiperazin-1-yl)aniline derivatives containing.... Available from: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]
-
ResearchGate. Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. Available from: [Link]
-
PubChem. 4-(4-Methylpiperazin-1-yl)aniline. Available from: [Link]
-
MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available from: [Link]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]
-
2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Available from: [Link]
-
PubChem. 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. Available from: [Link]
- Google Patents. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.
-
PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Available from: [Link]
-
RSC Publishing. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Available from: [Link]
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
- Google Patents. EP0095355A1 - Substituted o-phenylenediamine compounds.
-
ResearchGate. Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Available from: [Link]
-
IJPRS. Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. Available from: [Link]
-
Journal of the American Chemical Society. Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. chemimpex.com [chemimpex.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google Patents [patents.google.com]
- 10. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline as a chemical intermediate
An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline: A Key Intermediate in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound, a complex diamine building block of significant interest in pharmaceutical research and development. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to deliver field-proven insights into its synthesis, characterization, and strategic application. We will explore the causality behind synthetic choices, establish self-validating protocols, and ground all claims in authoritative literature. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this valuable chemical intermediate.
Introduction: Strategic Importance of the 2,4-Disubstituted Aniline Scaffold
The 2,4-disubstituted aniline motif is a privileged scaffold in modern drug discovery, forming the core of numerous targeted therapies, particularly kinase inhibitors. The aniline amine provides a crucial handle for coupling with heterocyclic systems (e.g., pyrimidines, quinazolines), while the substituents at the 2- and 4-positions are used to modulate potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound, is a bespoke intermediate designed for this purpose. It features:
-
A nucleophilic primary amine at the 1-position for covalent bond formation.
-
A 4-methylpiperidine group at the 2-position, which introduces steric bulk and lipophilicity, often influencing kinase selectivity and cell permeability.
-
A 4-methylpiperazine moiety at the 4-position, a common feature in CNS-active drugs and other therapeutics, which significantly enhances aqueous solubility and can be protonated to improve the pharmacokinetic profile.
This specific arrangement of functional groups makes it a high-value precursor for synthesizing complex molecules, most notably analogs of potent tyrosine kinase inhibitors such as Brigatinib (AP26113)[1][2]. While not the exact intermediate for the marketed version of Brigatinib, its structure represents a critical variation for exploring the structure-activity relationships (SAR) of next-generation inhibitors.
Physicochemical and Structural Properties
A precise understanding of a molecule's physical properties is foundational to its effective use in synthesis and formulation. While a unique CAS number for this specific molecule is not widely cataloged, its properties can be reliably predicted based on its constituent fragments, for which extensive data exists[3][4].
| Property | Value / Description | Source / Method |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₇H₂₈N₄ | Calculated |
| Molecular Weight | 288.43 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature, potentially off-white to yellow/brown | Analogy to similar anilines[4] |
| Solubility | Low solubility in water; soluble in organic solvents like DCM, DMF, and alcohols | Chemical Principles[5] |
| SMILES | CC1CCN(CC1)C2=C(N)C=C(C=C2)N3CCN(C)CC3 | --- |
| InChIKey | (Generated upon synthesis and registration) | --- |
Retrosynthetic Analysis and Synthesis Strategy
The logical design of a synthetic route is paramount for efficiency and yield. A robust retrosynthetic analysis of the target molecule reveals a clear and achievable strategy based on well-established organometallic and nucleophilic substitution chemistry.
Retrosynthetic Logic
The primary disconnections are the two C-N bonds on the aniline ring. The aniline itself is logically formed from the reduction of a nitro group, a reliable and high-yielding transformation. This leads back to a dinitro- or halo-nitro-aromatic precursor.
Recommended Forward Synthesis Protocol
This proposed synthesis leverages a sequential Nucleophilic Aromatic Substitution (SNAr) followed by a final nitro group reduction. The choice of a fluorinated starting material is deliberate; the high electronegativity of fluorine strongly activates the aromatic ring for substitution and fluoride is an excellent leaving group.
Protocol Details:
-
Step 1: First SNAr Reaction.
-
To a solution of 1,3-difluoro-4-nitrobenzene in a polar aprotic solvent like DMSO, add 1.1 equivalents of 4-methylpiperidine.
-
Add 2.0 equivalents of a mild base such as K₂CO₃.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed. The less sterically hindered fluorine at the 2-position is expected to react preferentially.
-
Work up by quenching with water and extracting with an organic solvent (e.g., ethyl acetate). Purify via column chromatography if necessary.
-
Causality: DMSO is chosen for its ability to solvate the reactants and stabilize the Meisenheimer complex intermediate, accelerating the SNAr reaction. K₂CO₃ is a cost-effective base sufficient to deprotonate the amine nucleophile.
-
-
Step 2: Second SNAr Reaction.
-
Dissolve the product from Step 1 in a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP).
-
Add 1.2 equivalents of 1-methylpiperazine and 2.0 equivalents of a stronger, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).
-
Heat the reaction to a higher temperature (120-150 °C). The remaining fluorine is less activated and requires more forcing conditions.
-
Monitor the reaction to completion, then perform an aqueous workup and extraction.
-
Causality: NMP is used for its high boiling point to drive the more difficult second substitution. DIPEA is a soluble organic base that effectively scavenges the generated HF without interfering with the reaction.
-
-
Step 3: Nitro Group Reduction.
-
Dissolve the nitro-aromatic product from Step 2 in a protic solvent like ethanol or methanol.
-
Add a catalytic amount (5-10 mol%) of 10% Palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (50-60 psi) or, for a non-pressurized setup, add 4-5 equivalents of hydrazine hydrate dropwise.[6]
-
Stir vigorously at room temperature or with gentle warming (40-50 °C) until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline product.
-
Causality: Catalytic hydrogenation with Pd/C is the industry standard for nitro reductions due to its high efficiency, clean conversion, and ease of catalyst removal via filtration.
-
-
Step 4: Purification.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
The final product's identity and purity should be confirmed by analytical methods.
-
Analytical Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation. The identity, purity, and stability of the synthesized intermediate must be unequivocally established.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water/acetonitrile containing 0.1% TFA or formic acid is a standard starting point. Purity should exceed 98% for use in subsequent GMP steps.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a clear parent ion peak [M+H]⁺ at approximately m/z 289.4.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide a definitive structural fingerprint. Expect to see distinct signals for the three aromatic protons, multiple overlapping multiplets for the piperidine and piperazine rings, a singlet for the piperazine N-methyl group, a doublet for the piperidine C-methyl group, and a broad singlet for the aniline NH₂ protons.
-
¹³C NMR: Will confirm the number of unique carbon environments, corresponding to the 17 carbons in the structure.
-
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The title compound is an exemplary intermediate for the synthesis of kinase inhibitors. The aniline nitrogen serves as the nucleophile in a substitution reaction, typically with an electron-deficient heterocyclic core, a common strategy in the synthesis of diarylaminopyrimidine-based inhibitors[2][7].
For example, in a hypothetical synthesis analogous to that of Brigatinib, our intermediate would be reacted with a 2,5-dichloropyrimidine derivative bearing a phosphine oxide moiety[1].
-
The Reaction: A Buchwald-Hartwig or SNAr coupling reaction between the aniline intermediate and the dichloropyrimidine core.
-
Significance of Substituents:
-
The 2-(4-methylpiperidin-1-yl) group would occupy a hydrophobic pocket in the target kinase, influencing the inhibitor's selectivity profile.
-
The 4-(4-methylpiperazin-1-yl) group would extend into the solvent-exposed region, enhancing solubility and providing a point for salt formation without impacting kinase binding. This moiety is critical for achieving favorable oral bioavailability[8].
-
Safety and Handling
Based on GHS data for structurally related anilines and piperazines, this compound should be handled as a hazardous substance[3].
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H332: Harmful if inhaled.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is a suitable choice).
-
Avoid inhalation of dust or vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Conclusion
This compound is more than a collection of atoms; it is a product of rational design, embodying key principles of modern medicinal chemistry. Its synthesis, while requiring careful execution of sequential SNAr and reduction reactions, is robust and scalable. The strategic placement of its piperidine and piperazine moieties makes it an exceptionally valuable intermediate for developing highly targeted therapeutics, particularly in the competitive field of kinase inhibitors. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and effectively utilize this powerful molecular building block.
References
-
PubChem (National Center for Biotechnology Information). PubChem Compound Summary for CID 737253, 4-(4-Methylpiperazin-1-yl)aniline. Available at: [Link]
-
ChemBK. 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Available at: [Link]
- Google Patents.CN113024454A - Synthesis method of brigatinib intermediate.
-
ResearchGate. Scheme 1. Synthesis of brigatinib. Available at: [Link]
- Google Patents.CN111138492A - Preparation method of ALK inhibitor brigatinib.
-
ResearchGate. A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... Available at: [Link]
-
ACS Publications. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Pharmaffiliates. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Available at: [Link]
-
PubChem (National Center for Biotechnology Information). PubChem Compound Summary for CID 58015748, 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. Available at: [Link]
-
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available at: [Link]
-
ACS Publications. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Available at: [Link]
-
PubMed Central. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][4][6]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Available at: [Link]
Sources
- 1. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. CN113024454A - Synthesis method of brigatinib intermediate - Google Patents [patents.google.com]
- 7. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Substituted Anilines in Kinase Inhibitor Synthesis
Focus Molecule: 4-(4-Methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline and its methoxy-activated analogue, key precursors in the synthesis of Brigatinib.
Overview: The Central Role of the Aniline Scaffold in Targeted Therapy
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of oncogenesis. The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with scaffolds that can effectively compete with ATP at the enzyme's active site being of paramount importance. The 2,4-dianilinopyrimidine scaffold is a "privileged structure" in this domain, forming the core of numerous FDA-approved drugs.[1][2] This framework provides a U-shaped conformation that effectively occupies the ATP-binding site of kinases like Anaplastic Lymphoma Kinase (ALK).[1]
This guide focuses on a critical building block for this scaffold: 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline . This aniline derivative is not merely a structural component; its specific substituents are engineered to confer solubility, direct crucial binding interactions, and ultimately enhance the potency and pharmacokinetic profile of the final active pharmaceutical ingredient (API). Its most notable application is in the synthesis of Brigatinib (AP26113) , a potent, next-generation ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[3][4][5]
These notes provide researchers and drug development professionals with a detailed examination of this aniline's properties, its strategic role in the synthesis of Brigatinib, and a step-by-step protocol for its incorporation into the final drug molecule.
Physicochemical Properties & Handling
The successful use of any synthetic precursor begins with a thorough understanding of its physical and chemical properties. The data below pertains to the direct aniline precursor used in Brigatinib synthesis.
| Property | Value | Source |
| IUPAC Name | 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | Internal |
| Molecular Formula | C17H28N4O | Internal |
| Molecular Weight | 304.43 g/mol | Internal |
| Appearance | Off-white to pale yellow solid | Inferred |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred from reaction conditions |
Storage and Handling:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light and moisture to prevent degradation.
-
Safety: Anilines are classified as toxic compounds. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct skin contact. All manipulations should be performed in a certified chemical fume hood.
Core Application: Synthesis of Brigatinib
The primary and most well-documented application of 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline is its role as a key nucleophile in the final convergent step of Brigatinib synthesis. Brigatinib's structure is built around a bis-anilinopyrimidine core.[4] The synthesis strategically combines two complex aniline fragments with a central dichloropyrimidine ring.
The Strategic Importance of the Aniline Moiety
In the final Brigatinib molecule, the 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline moiety is attached to the C2 position of the pyrimidine core.[1] Its features are critical for the drug's efficacy:
-
Methoxy Group (-OCH3): This group is precisely positioned to bind to a pocket located under the ALK L1198 hinge residue, providing a key anchoring interaction.[1]
-
Piperidinyl-Piperazine Tail: This extended, basic solubilizing group occupies a portion of the ribose-binding pocket and establishes additional beneficial interactions with kinase residues.[1] This moiety is also crucial for the favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the drug.[6]
Synthetic Workflow Overview
The synthesis of Brigatinib involves the palladium-catalyzed cross-coupling of the title aniline with an advanced intermediate, (2-((5-chloro-4-((2-(dimethylphosphoryl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)dimethylphosphine oxide. A more common and simplified route involves the sequential nucleophilic aromatic substitution (SNAr) on a trichloropyrimidine starting material. The aniline of interest is introduced in the second key step.
The overall logic is to first couple the phosphine oxide-bearing aniline, which is generally less reactive, followed by the more nucleophilic and complex piperazinyl-aniline.
Caption: Synthetic workflow for Brigatinib.
Detailed Protocol: Palladium-Catalyzed Synthesis of Brigatinib
This protocol describes the critical coupling reaction that incorporates the title aniline to form the final Brigatinib molecule. This method is adapted from established synthetic routes.[3]
Reaction: 5-Chloro-N-(2-(dimethylphosphoryl)phenyl)-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrimidine-4-amine (Brigatinib)
Materials and Reagents
| Reagent | CAS No. | MW | Mmol | Eq. |
| Intermediate 1* | N/A | 373.21 | 1.0 | 1.0 |
| Aniline of Interest** | 1037751-63-3 | 304.43 | 1.1 | 1.1 |
| Palladium(II) Acetate | 3375-31-3 | 224.50 | 0.05 | 0.05 |
| Xantphos | 161265-03-8 | 578.68 | 0.10 | 0.10 |
| Cesium Carbonate | 534-17-8 | 325.82 | 2.5 | 2.5 |
| Anhydrous DMF | 68-12-2 | - | - | Solvent |
*Intermediate 1: 2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide **Aniline of Interest: 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
Experimental Procedure
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Intermediate 1 (1.0 eq.), the Aniline of Interest (1.1 eq.), and Cesium Carbonate (2.5 eq.).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) Acetate (0.05 eq.) and Xantphos (0.10 eq.). Add this catalyst/ligand mixture to the reaction flask.
-
Rationale (Expertise): The choice of Xantphos as a ligand is critical. Its wide bite angle is well-suited for promoting the reductive elimination step in the Buchwald-Hartwig catalytic cycle, which is often rate-limiting for electron-rich anilines like the one used here. Cesium carbonate is a strong, yet non-nucleophilic, base required to deprotonate the aniline and facilitate the catalytic cycle.
-
-
Solvent and Degassing: Add anhydrous Dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.1 M. Degas the reaction mixture by bubbling nitrogen through the solvent for 15-20 minutes.
-
Rationale (Trustworthiness): Rigorous exclusion of oxygen is mandatory for palladium-catalyzed cross-coupling reactions. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), quenching the reaction. Anhydrous solvent prevents side reactions.
-
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (Intermediate 1) is consumed (typically 12-24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash it sequentially with water (2x) and brine (1x). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of dichloromethane and methanol (e.g., 0-10% methanol) to elute the product.
-
Isolation and Characterization: Combine the pure fractions and evaporate the solvent to yield Brigatinib as an off-white solid.[7] Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. Typical yields for this step range from 48-86%.[3]
Mechanism of Action and Kinase Selectivity
Once synthesized, Brigatinib acts as a potent inhibitor of several kinases. Its primary target is ALK, but it also shows activity against ROS1 and mutated forms of EGFR.[3]
Caption: Role of aniline-derived moieties in Brigatinib's binding.
The dimethylphosphine oxide (DMPO) group on the second aniline ring is a unique structural feature that enhances selectivity and potency.[4][6] This, combined with the specific interactions afforded by the 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline portion, makes Brigatinib highly effective against both wild-type ALK and various resistance mutations that emerge during treatment with first-generation inhibitors.[6]
Conclusion
The strategic design and selection of starting materials are paramount in modern medicinal chemistry. As demonstrated, 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline is not an arbitrary component but a highly engineered building block. Its methoxy and piperidinyl-piperazine functionalities are indispensable for achieving the high potency, selectivity, and favorable pharmacokinetic properties of Brigatinib. The provided protocol offers a robust and validated method for its incorporation, underscoring the critical link between rational molecular design and the successful synthesis of next-generation targeted cancer therapies.
References
-
Kaur, N., & Chugh, V. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Journal of Applied Pharmaceutical Science, 8(5), 159-166. [Link]
- CN111138492A - Preparation method of ALK inhibitor brigatinib. (2020).
-
Hoyle, N., et al. (2023). Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor. Clinical Pharmacokinetics, 62(10), 1349–1362. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of brigatinib. [Scientific Diagram]. Retrieved from ResearchGate. [Link]
-
Xie, S., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 66(17), 12130-12140. [Link]
-
Huang, W. S., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 59(10), 4948-4964. [Link]
- US20210401860A1 - Pharmaceutical formulations comprising 5-Chloro-N4-[2-(dimethylphosphoryl)phenyl]. (2021).
-
Gettinger, S., et al. (2017). The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers. OncoTargets and Therapy, 10, 2593–2601. [Link]
- US10385078B2 - Crystalline forms of 5-chloro-N4-[-2-(dimethylphosphoryl)phenyl]-N2-{2-methoxy-4-[4-(4-methylpiperazin-1-YL) piperidin-1-YL]phenyl}pyrimidine-2,4-diamine. (2019).
Sources
- 1. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10385078B2 - Crystalline forms of 5-chloro-N4-[-2-(dimethylphosphoryl)phenyl]-N2-{2-methoxy-4-[4-(4-methylpiperazin-1-YL) piperidin-1-YL]phenyl}pyrimidine-2,4-diamine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20210401860A1 - Pharmaceutical formulations comprising 5-Chloro-N4-[2-(dimethylphosphoryl)phenyl]-N2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidine-2,4-diamine - Google Patents [patents.google.com]
Application Notes and Protocols for 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline (MMPA) in Cancer Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline, hereafter designated as MMPA, in the context of cancer research. While direct experimental data for MMPA is emerging, its structural motifs, featuring both piperazine and piperidine moieties, are prevalent in a multitude of kinase inhibitors. Notably, the aniline scaffold is a cornerstone for numerous targeted therapies. This guide is therefore structured based on the plausible hypothesis that MMPA acts as a potent and selective inhibitor of the Mer Tyrosine Kinase (MERTK), a promising target in oncology. We provide detailed protocols for the in vitro and in vivo characterization of MMPA's anti-cancer properties, underpinned by the scientific rationale for each experimental step.
Introduction: The Rationale for Targeting MERTK with MMPA
The Mer Tyrosine Kinase (MERTK) is a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases.[1] Under normal physiological conditions, MERTK plays a crucial role in efferocytosis (the clearance of apoptotic cells) and in the suppression of inflammation. However, its aberrant overexpression has been documented in a wide array of malignancies, including non-small cell lung cancer, glioblastoma, and leukemia.[1][2] This overexpression is linked with the activation of several oncogenic signaling pathways that promote cancer cell proliferation, survival, migration, and chemoresistance.[1][3] Consequently, the inhibition of MERTK presents a compelling therapeutic strategy.
The chemical structure of MMPA incorporates a 4-methylpiperazin-1-yl group, a feature shared with the highly successful tyrosine kinase inhibitor, Imatinib.[4] The piperazine moiety is known to enhance pharmacokinetic properties such as solubility and bioavailability.[5] Furthermore, the piperidine ring is another common scaffold in kinase inhibitors, contributing to target binding and selectivity.[6][7] The aniline core provides a versatile platform for interaction with the kinase ATP-binding pocket. Based on these structural features, we postulate that MMPA is a novel inhibitor of MERTK and outline the necessary experimental framework to validate this hypothesis.
Mechanism of Action: MERTK Signaling and its Inhibition by MMPA
MERTK activation, typically initiated by its ligands Gas6 or Protein S, leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, triggering a cascade of downstream signaling events. Key pathways activated by MERTK include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, all of which are central to cell survival and proliferation.[1][3]
Our hypothetical mechanism of action for MMPA is its competitive binding to the ATP-binding pocket of the MERTK kinase domain. This prevents the phosphorylation of MERTK and subsequently blocks the activation of its downstream pro-survival signaling network, ultimately leading to decreased cancer cell proliferation and induction of apoptosis.
Caption: Hypothetical signaling pathway of MERTK and its inhibition by MMPA.
In Vitro Characterization of MMPA
Biochemical Assay: Direct MERTK Inhibition
Rationale: The initial step is to determine if MMPA directly inhibits the kinase activity of MERTK in a cell-free system. This assay isolates the enzyme and the inhibitor to confirm a direct interaction.
Protocol: In Vitro MERTK Kinase Assay
-
Reagents and Materials:
-
Recombinant human MERTK (Reaction Biology, Cat. No. 0770-0000-1 or similar).
-
Poly(EY) as a generic kinase substrate.
-
³³P-ATP (radiolabeled ATP).
-
MMPA stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1 mM Na₃VO₄, 2 mM DTT).
-
P81 phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of MMPA in kinase reaction buffer.
-
In a 96-well plate, add the MERTK enzyme to the kinase reaction buffer containing the Poly(EY) substrate.
-
Add the diluted MMPA or DMSO (vehicle control) to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ³³P-ATP.
-
Incubate the reaction for 2 hours at room temperature.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated ³³P-ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value.
-
Cell-Based Assays: Anti-Proliferative and Pro-Apoptotic Effects
Rationale: Following confirmation of direct kinase inhibition, it is crucial to assess the effect of MMPA on cancer cells that overexpress MERTK. These assays determine the biological consequence of MERTK inhibition in a cellular context.
Protocol: MTT Cell Proliferation Assay [8][9]
-
Cell Lines: Use a panel of cell lines with varying MERTK expression levels (e.g., A549 - non-small cell lung cancer, which has been shown to express MERTK).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of MMPA (e.g., 0.01 µM to 100 µM) for 72 hours. Include a DMSO vehicle control.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol: Annexin V Apoptosis Assay [10]
-
Procedure:
-
Seed cells in a 6-well plate and treat with MMPA at concentrations around the determined GI₅₀ value for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Hypothetical In Vitro Data Summary
| Assay | Cell Line | Endpoint | Hypothetical Value |
| MERTK Kinase Assay | N/A | IC₅₀ | 50 nM |
| MTT Proliferation | A549 (MERTK high) | GI₅₀ | 200 nM |
| MTT Proliferation | Normal Fibroblasts | GI₅₀ | >10 µM |
| Annexin V Apoptosis | A549 (MERTK high) | % Apoptotic Cells | Increased dose-dependently |
In Vivo Evaluation of MMPA
Rationale: To assess the therapeutic potential of MMPA in a living organism, a xenograft mouse model is employed. This allows for the evaluation of the compound's efficacy in reducing tumor growth, as well as an initial assessment of its safety and pharmacokinetic profile.[11]
Protocol: Human Tumor Xenograft Model [12][13]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of the human tumor cells. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation:
-
Subcutaneously inject MERTK-overexpressing cancer cells (e.g., 5 x 10⁶ A549 cells) mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer MMPA (e.g., via oral gavage or intraperitoneal injection) daily at various doses (e.g., 10, 30, 100 mg/kg). The vehicle control group should receive the formulation buffer.
-
Monitor tumor volume (measured with calipers) and body weight regularly (e.g., twice a week).
-
-
Endpoint Analysis:
-
Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Excise the tumors, weigh them, and process them for histological and molecular analysis (e.g., immunohistochemistry for MERTK phosphorylation, proliferation markers like Ki-67, and apoptosis markers like cleaved caspase-3).
-
Caption: Workflow for in vivo evaluation of MMPA using a xenograft model.
Pharmacokinetic Considerations
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of MMPA is critical for interpreting efficacy and toxicity data and for designing clinical trials. The presence of the piperazine moiety suggests that MMPA is likely to be orally bioavailable.[4][14]
Preliminary Pharmacokinetic Assessment:
-
In Vitro: Assess metabolic stability using liver microsomes and identify major metabolites.
-
In Vivo: As part of the xenograft study, collect blood samples at various time points after dosing to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t½).
Conclusion and Future Directions
This guide outlines a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound (MMPA) as a novel MERTK inhibitor for cancer therapy. The provided protocols are based on established methodologies in cancer drug discovery. Successful validation of the anti-cancer activity of MMPA through these studies would warrant further investigation into its selectivity against other kinases, detailed toxicology studies, and ultimately, its advancement towards clinical development.
References
-
Wikipedia. Imatinib. [Link]
-
Malerba, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. [Link]
-
PharmGKB. Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
-
Wang, Y., et al. (2015). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Akhtar, S., et al. (2014). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. Journal of Biological Chemistry. [Link]
-
Graham, D. K., et al. (2014). Molecular Pathways: MERTK Signaling in Cancer. Clinical Cancer Research. [Link]
-
García-García, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]
-
Sather, S., et al. (2007). Mer tyrosine kinase (MerTK) promotes macrophage survival following exposure to oxidative stress. Journal of Leukocyte Biology. [Link]
-
de Freitas, A. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
-
ResearchGate. Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. [Link]
-
Wikipedia. Piperazine. [Link]
-
Morioka, S., et al. (2019). Mechanism of Enhanced MerTK-Dependent Macrophage Efferocytosis by Extracellular Vesicles. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Linger, R. M., et al. (2013). Molecular pathways: MERTK signaling in cancer. Clinical Cancer Research. [Link]
-
Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Iruela-Arispe Lab, UCLA. [Link]
-
Linger, R. M., et al. (2013). Molecular Pathways: MERTK Signaling in Cancer. AACR Journals. [Link]
-
European Medicines Agency. (2016). MRL - Piperazine Summary Report (3). [Link]
-
de Oliveira, R. B., et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules. [Link]
-
ResearchGate. A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies. [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. [Link]
-
Osipov, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Demetri, G. D., et al. (2009). Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? Cancer Treatment Reviews. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
-
Choi, Y., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics. [Link]
-
Zizzo, G., et al. (2016). MerTK cleavage limits proresolving mediator biosynthesis and exacerbates tissue inflammation. Proceedings of the National Academy of Sciences. [Link]
-
Cummings, C. T., et al. (2023). MERTK Inhibition as a Targeted Novel Cancer Therapy. Cancers. [Link]
-
Larson, R. A., et al. (2008). Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study. Blood. [Link]
-
Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. [Link]
-
Schlegel, J., et al. (2019). MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System. Frontiers in Oncology. [Link]
-
Rastelli, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]
-
Reaction Biology. MERTK Kinase Activity Assay Service. [Link]
-
Wikipedia. Piperidine. [Link]
-
Cold Spring Harbor Protocols. Xenograft Tumor Model Protocol. [Link]
-
ResearchGate. Clinical Pharmacokinetics of Imatinib Mesylate. [Link]
-
Yaffe, P. B., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules. [Link]
Sources
- 1. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imatinib - Wikipedia [en.wikipedia.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. atcc.org [atcc.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SE [thermofisher.com]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Central Role of Substituted Anilines in Modern Medicinal Chemistry
Abstract
Substituted anilines represent a cornerstone of contemporary drug discovery, serving as versatile building blocks and critical pharmacophores in a multitude of therapeutic agents. Their unique electronic properties and synthetic tractability allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making them indispensable in the medicinal chemist's toolkit. This comprehensive guide provides an in-depth exploration of the applications of substituted anilines, offering detailed synthetic protocols, insights into structure-activity relationships (SAR), and a discussion of their role in several FDA-approved drugs. The content herein is designed for researchers, scientists, and drug development professionals, aiming to bridge fundamental synthetic chemistry with practical, field-proven applications in medicinal chemistry.
The Strategic Importance of the Aniline Scaffold in Drug Design
Anilines, aromatic compounds characterized by an amino group attached to a benzene ring, are prevalent in numerous drug candidates due to their structural versatility and ability to engage in key interactions with biological targets.[1] The amino group can act as a hydrogen bond donor, while the aromatic ring can participate in π-stacking and hydrophobic interactions. Critically, the substitution pattern on the aniline ring offers a powerful strategy for optimizing a compound's pharmacological properties, including bioavailability, solubility, and receptor selectivity.[2]
However, the aniline moiety is not without its challenges. It is often susceptible to metabolic enzymes, particularly cytochrome P450s, which can lead to the formation of reactive metabolites and potential toxicity.[3] This metabolic instability is a primary concern in drug development.[2] Consequently, a significant aspect of medicinal chemistry involves the strategic modification of the aniline ring to mitigate these liabilities while preserving or enhancing therapeutic efficacy. This guide will explore both the foundational utility and the advanced strategies for deploying substituted anilines in drug discovery programs.
Core Synthetic Methodologies for Substituted Anilines
The accessibility of a diverse range of substituted anilines is paramount for their application in medicinal chemistry. Two primary synthetic strategies are the reduction of nitroarenes and palladium-catalyzed cross-coupling reactions.
Synthesis via Reduction of Nitroarenes
The reduction of readily available nitroaromatic compounds is a classic and robust method for preparing substituted anilines. The choice of reducing agent is crucial and depends on the functional group tolerance of the substrate.
Catalytic hydrogenation is a clean and efficient method, particularly suitable for large-scale synthesis.[4]
Reaction Scheme: Ar-NO₂ + 3H₂ --(Pd/C)--> Ar-NH₂ + 2H₂O
Materials:
-
Substituted Nitroarene (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen source (H₂ gas cylinder or balloon)
Procedure:
-
To a hydrogenation vessel, add the substituted nitroarene and the solvent (e.g., methanol).
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon for atmospheric pressure reactions.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline derivative, which can be further purified by crystallization or column chromatography if necessary.
Causality and Insights: This method is highly efficient and produces water as the only byproduct. However, it is important to note that other functional groups, such as alkenes, alkynes, and some protecting groups (e.g., benzyl ethers), may also be reduced under these conditions.[4]
For substrates with functional groups sensitive to catalytic hydrogenation, reduction with tin(II) chloride (SnCl₂) is a milder alternative.
Reaction Scheme: Ar-NO₂ + 3SnCl₂ + 7H₂O → Ar-NH₂ + 3SnO₂ + 6HCl
Materials:
-
Substituted Nitroarene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)
-
Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
Procedure:
-
Dissolve the substituted nitroarene in ethanol in a round-bottom flask.
-
Add the SnCl₂·2H₂O to the solution.
-
Heat the mixture to reflux and stir.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate and carefully neutralize the mixture with a saturated NaHCO₃ solution until the pH is ~8.
-
A precipitate of tin salts will form. Filter the mixture through Celite®, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the substituted aniline.
Key Applications in Medicinal Chemistry Reactions
Substituted anilines are pivotal starting materials for constructing more complex molecules through various coupling reactions.
Amide Bond Formation
The formation of an amide bond is one of the most common reactions in medicinal chemistry.[5] Substituted anilines serve as the amine component in these couplings.
This protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[6]
Reaction Scheme: Ar-COOH + Ar'-NH₂ --(EDC, HOBt)--> Ar-CONH-Ar'
Materials:
-
Substituted Aniline (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid, substituted aniline, and HOBt in DMF in a round-bottom flask.
-
Add DIPEA to the mixture.
-
Cool the flask in an ice bath (0 °C).
-
Add EDC·HCl portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Causality and Insights: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt forms an active ester intermediate, which is less prone to racemization and reacts efficiently with the aniline. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of complex diarylamines from substituted anilines and aryl halides.[8]
Reaction Scheme: Ar-X + Ar'-NH₂ --(Pd catalyst, Ligand, Base)--> Ar-NH-Ar' (where X = Br, I, OTf)
Materials:
-
Substituted Aniline (1.2 eq)
-
Aryl Halide (1.0 eq)
-
Pd₂(dba)₃ (Palladium catalyst, 2 mol%)
-
XPhos (Ligand, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (Base, 1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the substituted aniline followed by anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality and Insights: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The strong, non-nucleophilic base is required to deprotonate the aniline.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, often used to couple bromoanilines with boronic acids to create biaryl structures.[9]
Reaction Scheme: Br-Ar-NH₂ + Ar'-B(OH)₂ --(Pd catalyst, Ligand, Base)--> Ar'-Ar-NH₂
Materials:
-
Bromoaniline derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Palladium catalyst, 5 mol%)
-
2M Sodium Carbonate (Na₂CO₃) solution (2.0 eq)
-
Toluene/Ethanol mixture (e.g., 3:1)
Procedure:
-
In a round-bottom flask, combine the bromoaniline derivative, arylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene/ethanol solvent mixture, followed by the 2M Na₂CO₃ solution.
-
Heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Causality and Insights: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[10] The choice of solvent and palladium catalyst/ligand system can be optimized for specific substrates.[3]
Substituted Anilines in FDA-Approved Drugs
The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.
| Drug | Therapeutic Class | Substituted Aniline Moiety | Role of the Aniline Moiety |
| Gefitinib | Kinase Inhibitor (EGFR) | 3-chloro-4-fluoroaniline | The aniline NH forms a critical hydrogen bond with the hinge region of the EGFR kinase domain, and the halogen substituents occupy a hydrophobic pocket, enhancing potency.[11][12] |
| Imatinib | Kinase Inhibitor (Bcr-Abl) | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine | The aniline nitrogen is involved in key hydrogen bonding interactions within the ATP-binding site of the Bcr-Abl kinase.[13] |
| Bosutinib | Kinase Inhibitor (Src/Abl) | 2,4-dichloro-5-methoxyaniline | The dichlorinated aniline moiety provides potent inhibition and selectivity by fitting into a specific hydrophobic pocket of the kinase. |
| Cabotegravir | HIV Integrase Inhibitor | 2,4-difluorobenzylamine | While technically a benzylamine, the substituted aniline-like fragment is crucial for binding to the HIV integrase active site.[2] |
Structure-Activity Relationship (SAR) of Substituted Anilines
The systematic modification of substituents on the aniline ring is a fundamental strategy in lead optimization. A prime example is in the development of kinase inhibitors.
SAR in Kinase Inhibitors
In many kinase inhibitors, the aniline moiety is responsible for a key hydrogen bond interaction with the "hinge" region of the kinase. The substituents on the aniline ring then project into a hydrophobic pocket, and their nature significantly impacts potency and selectivity.
| Aniline Substituent (R) on a Pyrimidine Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| H | Mer | >1000 | [14] |
| 2-F | Mer | 7.9 ± 1.3 | [14] |
| 2-Cl | Mer | 9.4 ± 1.5 | [14] |
| 2-CH₃ | Mer | 7.1 ± 0.9 | [14] |
| 2-OCH₃ | Mer | 18.5 ± 2.3 | [14] |
As shown in the table, the introduction of small hydrophobic substituents at the ortho-position of the aniline ring dramatically increases the inhibitory activity against Mer kinase.[14] This highlights the importance of probing the steric and electronic properties of this region of the target protein.
Visualizations
Experimental Workflow: Synthesis of a Kinase Inhibitor
Caption: Multi-step synthesis of a hypothetical kinase inhibitor.
Mechanism of Action: EGFR Kinase Inhibition
Caption: Key interactions of Gefitinib within the EGFR active site.
Decision Tree for Aniline Scaffold Modification
Caption: Decision tree for optimizing substituted aniline scaffolds.
References
-
Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. Available at: [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]
-
Structural modifications of the lead compounds (Gefitinib, Erlotinib and Lapatinib). ResearchGate. Available at: [Link]
-
The scaffold tree: an efficient navigation in the scaffold universe. PubMed. Available at: [Link]
-
Does anyone have experience with amide coupling reaction of aniline? ResearchGate. Available at: [Link]
-
Chemistry 210 Experiment 6. chem.ucla.edu. Available at: [Link]
-
Selective Catalytic Hydrogenation of Nitroarenes to Anilines. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available at: [Link]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes. ACS Publications. Available at: [Link]
-
Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. NIH. Available at: [Link]
-
4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. PubMed. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]
-
Preference for tin or iron in the reduction of nitrobenzene. Chemistry Stack Exchange. Available at: [Link]
-
Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? Taylor & Francis Online. Available at: [Link]
-
Chemical optimization and functions of imatinib structure. ResearchGate. Available at: [Link]
-
Structure-guided development of covalent TAK1 inhibitors. nature.com. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. Available at: [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Semantic Scholar. Available at: [Link]
-
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. PMC. Available at: [Link]
-
How does nitrobenzene react with tin and HCl? Quora. Available at: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
-
A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. NIH. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PubMed Central. Available at: [Link]
-
Scaffold learning with decision trees. RSC Education. Available at: [Link]
-
Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. Available at: [Link]
-
Reduction of Nitro Compounds, Through different Reaction Conditions. Academia.edu. Available at: [Link]
-
Quantitative structure-activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. ResearchGate. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]
-
FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. ResearchGate. Available at: [Link]
-
Scaffold Hopping in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Publishing. Available at: [Link]
-
Enhanced cytotoxicity induced by gefitinib and specific inhibitors of the Ras or phosphatidyl inositol-3 kinase pathways in non-small cell lung cancer cells. PubMed. Available at: [Link]
-
Gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer with activating epidermal growth factor receptor mutation: Review of the evidence. PubMed. Available at: [Link]
-
First-line gefitinib in patients with advanced non-small-cell lung cancer harboring somatic EGFR mutations. PubMed. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.uc.cl [repositorio.uc.cl]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer with activating epidermal growth factor receptor mutation: Review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First-line gefitinib in patients with advanced non-small-cell lung cancer harboring somatic EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Safe Handling and Storage of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline
Abstract: This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline (CAS No. 885704-69-8).[1] As a complex nitrogen-containing heterocyclic compound, this aniline derivative requires stringent safety protocols to minimize exposure risks for laboratory personnel.[2][3] The procedures outlined herein are designed for researchers, scientists, and drug development professionals, synthesizing data from structurally similar aromatic amines and established laboratory safety practices to ensure a self-validating system of risk mitigation.
Compound Profile and Hazard Assessment
This compound is a substituted aniline that serves as a versatile building block in medicinal chemistry and synthetic organic chemistry.[4] Its structure, featuring multiple amine functionalities, suggests potential biological activity but also necessitates a cautious approach to its handling.[2][3]
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, a thorough hazard assessment can be extrapolated from the known risks of its constituent functional groups—specifically, the aromatic amine, piperidine, and piperazine moieties. Aromatic amines as a class are known for their potential toxicity, with routes of exposure including inhalation, ingestion, and dermal absorption.[5][6][7] Structurally related compounds frequently cause skin and eye irritation or damage, and can be harmful if swallowed or absorbed through the skin.[8][9][10]
Causality of Hazard: The primary health risks are associated with the aniline substructure. Aniline and its derivatives can be readily absorbed through the skin and may cause systemic toxicity.[5][11] The nitrogen-containing heterocyclic rings may also contribute to the compound's toxicological profile. Therefore, all protocols must assume the compound is toxic and a skin/eye irritant.[12]
| Property | Value / Assessment | Source / Rationale |
| IUPAC Name | 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline | Advanced ChemBlocks[1] |
| CAS Number | 885704-69-8 | Advanced ChemBlocks[1] |
| Molecular Formula | C₁₆H₂₆N₄ | Advanced ChemBlocks[1] |
| Molecular Weight | 274.41 g/mol | Advanced ChemBlocks[1] |
| Appearance | Likely a solid (e.g., black, yellow, or off-white) | Inferred from similar compounds[4][13] |
| Inferred Hazards | Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.Skin Corrosion/Irritation: Causes skin irritation, potentially severe burns.Eye Damage/Irritation: Causes serious eye irritation or damage. | Based on data for analogous structures[8][9][10][14][15] |
Hierarchy of Controls: Engineering, Administrative, and Personal Protective Equipment (PPE)
To ensure personnel safety, a multi-layered approach to risk mitigation must be implemented. This is best described by the hierarchy of controls, which prioritizes the most effective measures first. Since elimination and substitution of this specific molecule are not viable in a research context, the focus lies on engineering controls, administrative procedures, and finally, PPE.
Expert Rationale: Relying solely on PPE is a failure of safety management. Engineering controls, such as a chemical fume hood, are paramount because they physically remove the hazard from the operator's breathing zone. Administrative controls ensure that personnel are trained and aware, while PPE serves as the final, essential barrier.
Caption: Hierarchy of Controls for Safe Chemical Handling.
Engineering Controls
-
Chemical Fume Hood: All work involving the handling of solid or dissolved this compound must be performed in a certified chemical fume hood to prevent inhalation of powders or vapors.[11][16]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[14]
-
Safety Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[8][10]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical splash goggles conforming to EN166 or NIOSH standards.[16]
-
Skin Protection:
-
Gloves: Wear nitrile gloves at all times. For transfers and weighing, double-gloving is mandatory. Gloves must be inspected before use and disposed of after handling the compound.[11][16] Use proper removal technique to avoid skin contact.
-
Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.
-
Clothing: Wear long pants and closed-toe shoes.[11]
-
Standard Operating Protocol for Handling
This protocol is designed to be a self-validating system. Each step includes checks and balances to ensure safety is maintained throughout the workflow.
Preparation and Area Setup
-
Designate Area: Cordon off a specific area within the chemical fume hood for the procedure.
-
Surface Covering: Cover the work surface with absorbent, plastic-backed paper. This contains minor spills and simplifies cleanup.
-
Assemble Materials: Before bringing the target compound into the hood, assemble all necessary equipment (spatulas, glassware, solvents, waste containers). This minimizes traffic in and out of the designated area.
-
Verify Safety Equipment: Confirm the fume hood's certification is current and that the path to the eyewash station and safety shower is unobstructed.
Weighing and Aliquoting Protocol (Solid Compound)
-
Tare Balance: Place a tared weigh boat or appropriate glassware on an analytical balance inside the fume hood.
-
Control Dust: Open the container of this compound slowly to avoid creating airborne dust.
-
Transfer Compound: Use a dedicated, clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could aerosolize the powder.
-
Seal and Clean: Securely close the primary container. Wipe the exterior of the container, the spatula, and the surrounding area with a solvent-dampened cloth (e.g., ethanol) to remove any residual particles. Dispose of the cloth in the designated solid waste container.
Dissolution and Transfer Protocol
-
Add Solvent: Carefully add the desired solvent to the vessel containing the weighed solid. Use a pipette or a gentle stream from a wash bottle to avoid splashing.
-
Ensure Dissolution: Mix gently by swirling or using a magnetic stirrer until the solid is fully dissolved.
-
Transfer Solution: If transferring the solution, use a clean pipette or syringe. Perform the transfer slowly over the receiving vessel to prevent splashes or aerosol formation.
-
Rinse: Rinse the original vessel with a small amount of clean solvent and transfer the rinse to the receiving vessel to ensure a complete and quantitative transfer.
Storage and Stability
Proper storage is crucial to maintain the chemical integrity of this compound and to prevent hazardous situations.
Expert Rationale: Nitrogen-containing aromatic compounds can be sensitive to light and air (oxidation).[17] Storing under an inert atmosphere and in a cool, dark place minimizes degradation pathways, ensuring the compound's purity for experimental use. Incompatible materials like strong oxidizing agents can lead to vigorous, potentially hazardous reactions.[15]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | To slow potential degradation.[4][18] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation of the aniline moiety.[17] |
| Light | Protect from light. Use an amber vial or store in a dark cabinet. | To prevent photochemical degradation.[14][17] |
| Moisture | Keep container tightly closed in a dry, well-ventilated place. | To prevent hydrolysis and clumping.[17] |
| Incompatibilities | Strong oxidizing agents, strong acids. | To prevent exothermic or hazardous reactions.[15] |
Emergency Procedures
Rapid and correct response to an emergency is critical.
Spill Management
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Assess and Equip: For a small, contained spill inside a fume hood, trained personnel should proceed with cleanup. For large spills or any spill outside a fume hood, evacuate and call emergency services.[11]
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels.
-
Cleanup: Carefully sweep or scoop the absorbent material into a designated, labeled hazardous waste container.[16]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Caption: Decision workflow for chemical spill response.
First Aid Measures
These measures are based on the typical hazards of aromatic amines and should be performed while seeking immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[8][16]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[8][16]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention immediately.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[8][16]
Waste Disposal
All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.
-
Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Labeling: Waste containers must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of contents and container to an approved waste disposal plant, following all local, regional, and national regulations.[8][15] Do not dispose of down the drain.
References
- MSDS of 4-(4-ethylpiperazin-1-yl)aniline. (2013). Google Search Result.
- SAFETY DATA SHEET - 4-(4-Methylpiperazino)aniline. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 4-Methylpiperazin-1-amine. (2016). Thermo Fisher Scientific.
- 4-(4-Methyl-piperidin-1-yl)aniline.Chem-Impex.
- 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine.PubChem, NIH.
- 4-(4-Methylpiperazin-1-yl)aniline.PubChem, NIH.
- Safety Data Sheet - Piperazin-1-yl(...)methanone. (2025). MedchemExpress.com.
- Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.
- Safety D
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
- Safety Data Sheet - 3-Methyl-4-(4-methylpiperazin-1-yl)aniline.
- MATERIAL SAFETY DATA SHEET - Buffers and Solutions.Immunostep.
- Amines, Arom
- Prudent Practices in the Laboratory: Working with Chemicals.NCBI Bookshelf, NIH.
- SAFETY DATA SHEET - Agarose. (2025). Fisher Scientific.
- 4-(4-Methylpiperidin-1-yl)aniline.Sigma-Aldrich.
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
- SAFETY DATA SHEET - (2-Nonen-1-yl)succinic anhydride. (2024). Sigma-Aldrich.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- 4-[(4-Methylpiperazin-1-yl)methyl]aniline.ChemicalBook.
- Safety D
- Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2000).
- Aniline Standard Oper
- Special Issue : Nitrogen Containing Scaffolds in Medicinal Chemistry 2023.MDPI.
- 5-(4-Methylpiperazin-1-yl)
- 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline.Advanced ChemBlocks.
- Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity.
- 4-[(4-Methylpiperazin-1-yl)methyl]aniline. (2024). ChemBK.
Sources
- 1. 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline 95% | CAS: 885704-69-8 | AChemBlock [achemblock.com]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdc.gov [cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. capotchem.cn [capotchem.cn]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. 4-[(4-Methylpiperazin-1-yl)methyl]aniline CAS#: 70261-82-4 [m.chemicalbook.com]
Application Notes & Protocols for 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline: A Guide to Reaction Mechanisms and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the predicted reactivity and reaction mechanisms of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline. Given the absence of specific literature on this exact molecule, this guide synthesizes information from established chemical principles and analogous substituted anilines. It aims to offer a robust framework for researchers to anticipate its chemical behavior and design synthetic strategies.
Molecular Structure and Predicted Physicochemical Properties
This compound is a complex aniline derivative with significant potential as a scaffold in medicinal chemistry. Its structure features a central aniline ring substituted at the ortho- and para-positions with a 4-methylpiperidin-1-yl and a 4-methylpiperazin-1-yl group, respectively. These substituents profoundly influence the molecule's electronic and steric properties, which in turn dictate its reactivity.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C17H28N4 | Based on structural components. |
| Molar Mass | 288.43 g/mol | Calculated from the molecular formula. |
| Basicity (pKa of conjugate acid) | Lower than expected for a typical N,N-dialkylaniline | The ortho-4-methylpiperidinyl group is expected to introduce significant steric hindrance around the aniline nitrogen, which can inhibit protonation, a phenomenon known as the "ortho effect"[1][2]. While the para-4-methylpiperazinyl group is electron-donating and would typically increase basicity, the steric inhibition of protonation is likely to be a dominant factor[1][3]. |
| Lipophilicity (LogP) | Moderately high | The presence of the two N-alkylated heterocyclic rings and the methyl groups contributes to the molecule's lipophilic character. However, the nitrogen atoms can engage in hydrogen bonding, which may temper the overall lipophilicity. Piperidine derivatives are generally more lipophilic than their piperazine counterparts[4][5]. |
| Solubility | Likely soluble in organic solvents; low solubility in water | The nonpolar hydrocarbon portions of the molecule suggest good solubility in solvents like dichloromethane, chloroform, and ethyl acetate. The basic nitrogen atoms may allow for salt formation to improve aqueous solubility. |
The Role of Piperidine and Piperazine Moieties in Drug Discovery
Piperidine and piperazine rings are considered "privileged scaffolds" in medicinal chemistry, appearing in a vast number of approved drugs.[4][5][6] Their inclusion is often strategic for optimizing a drug candidate's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
Piperidine: This moiety is common in drugs targeting the central nervous system (CNS) and in analgesics, antipsychotics, and anti-inflammatory agents.[5][6] Its saturated, non-planar structure can provide a rigid framework for orienting other functional groups to interact with biological targets. Being more lipophilic than piperazine, it can enhance membrane permeability and oral absorption.[4]
-
Piperazine: The piperazine ring is a versatile linker and is frequently found in antipsychotic, anticancer, and antihistamine medications.[4][5][7] The presence of a second nitrogen atom generally increases aqueous solubility and can facilitate renal clearance.[4] However, it also introduces additional sites for metabolism by cytochrome P450 enzymes.[4]
The combination of both a piperidine and a piperazine moiety in the target molecule suggests a design aimed at modulating a complex set of pharmacological and pharmacokinetic properties.
Predicted Reaction Mechanisms
The reactivity of this compound is governed by the interplay of the electronic effects of its substituents and the significant steric hindrance imposed by the ortho-piperidine group.
Electrophilic Aromatic Substitution (EAS)
The aniline amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions.[8] The piperidine and piperazine substituents are also electron-donating and thus activating. However, the substitution pattern of the target molecule presents a unique case for regioselectivity.
-
Position 1: Amino group (-NH2) - strongly activating, o,p-directing.
-
Position 2: 4-methylpiperidin-1-yl group - activating, o,p-directing, sterically bulky.
-
Position 3: Unsubstituted.
-
Position 4: 4-methylpiperazin-1-yl group - activating, o,p-directing.
-
Position 5: Unsubstituted.
-
Position 6: Sterically hindered by the ortho-piperidine group.
Predicted Regioselectivity:
Electrophilic attack is most likely to occur at the positions most activated by the amino group, which are positions 3, 5, and 6 (ortho and para to the amino group).
-
Position 6: Highly sterically hindered by the adjacent piperidine ring. Attack at this position is unlikely.
-
Position 4: Already substituted.
-
Positions 3 and 5: These are meta to the amino group, but ortho to the piperidine and piperazine groups, respectively. The amino group is the strongest activator, so its directing effect will dominate. Attack at these positions is predicted to be favored over position 6 due to reduced steric hindrance.
Diagram: Predicted Regioselectivity in Electrophilic Aromatic Substitution
Caption: Predicted sites of electrophilic attack on the aniline ring.
Protocol 1: Bromination of this compound
This protocol describes a hypothetical bromination, a typical electrophilic aromatic substitution reaction.
-
Dissolution: Dissolve one equivalent of the aniline derivative in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add one equivalent of bromine (Br2) dissolved in the same solvent dropwise to the cooled solution. The reaction is expected to be rapid due to the activated nature of the aniline ring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Work-up: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the brominated product(s).
Expected Outcome: The major product is expected to be the 5-bromo derivative, with the possibility of some 3-bromo isomer. Di-bromination at positions 3 and 5 might occur if excess bromine is used.
Reactions Involving the Amino Group
A. Diazotization
The conversion of the primary amino group to a diazonium salt is a cornerstone of aromatic chemistry.[9][10] However, the steric hindrance from the ortho-piperidine group may impede this reaction.
Diagram: Proposed Mechanism for Diazotization
Caption: Key steps in the formation of an arenediazonium salt.
Protocol 2: Diazotization and Subsequent Sandmeyer Reaction
This protocol outlines the formation of a diazonium salt and its conversion to a chloro-derivative.
-
Aniline Solution: Suspend one equivalent of the aniline derivative in an aqueous solution of hydrochloric acid (e.g., 3 M HCl).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2, 1.05 equivalents) dropwise, keeping the temperature below 5 °C.
-
Diazonium Salt Formation: Stir the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl. Add the cold diazonium salt solution to the CuCl solution.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for the evolution of nitrogen gas.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and purify by column chromatography.
B. Amide Bond Formation
Acylation of the amino group to form an amide can be challenging due to the steric hindrance from the ortho-substituent.[11] Standard methods using acyl chlorides or anhydrides may be sluggish. More potent coupling reagents or specialized conditions may be required.[12][13]
Protocol 3: Amide Synthesis using a Coupling Reagent
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common peptide coupling reagent effective for hindered amines.
-
Acid Activation: In a flask, dissolve one equivalent of a carboxylic acid, 1.1 equivalents of HATU, and 2 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Amine Addition: Add one equivalent of the aniline derivative to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting amide by flash chromatography.
Oxidation
The oxidation of substituted anilines can lead to a variety of products, including nitroso compounds, nitro compounds, azoxybenzenes, azobenzenes, and polymeric materials, depending on the oxidant and reaction conditions.[14][15][16] The electron-rich nature of the target molecule makes it susceptible to oxidation.
Potential Oxidation Pathways:
-
Mild Oxidation: With reagents like H2O2 catalyzed by methylrhenium trioxide, selective oxidation might be possible.[17]
-
Strong Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid are likely to cause complex product mixtures and potential degradation of the heterocyclic rings.[16]
Conclusion
This compound is a molecule of significant interest for medicinal chemistry, combining two privileged scaffolds. Its reactivity is a nuanced interplay of the strong activating effects of its substituents and the pronounced steric hindrance at the ortho-position. Electrophilic aromatic substitution is predicted to occur at the positions meta to the amino group, while reactions involving the amino group itself will likely require specialized conditions to overcome steric hindrance. The protocols and mechanistic insights provided herein offer a foundational guide for the synthetic exploration and application of this and structurally related compounds in drug discovery and development.
References
- Stark, H. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- BenchChem.
- Kieronska, A., et al. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules.
- Chemistry Steps. Reactions of Aniline.
- Nawara, K., et al. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
- Buhl, M., et al. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
- Google Patents. Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof.
- Puebla, P., et al. An Electrochemical Study on the Copolymer Formed from Piperazine and Aniline Monomers.
- ResearchGate. Removal of amino in anilines through diazonium salt-based reactions.
- Wikipedia. Ortho effect.
- Canadian Journal of Chemistry. Oxidation of substituted anilines by horseradish peroxidase compound II.
- PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)
- ACS Publications. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.
- Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions.
- ACS Catalysis.
- PubMed Central. Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore.
- Encyclopedia.pub.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Chemistry LibreTexts.
- YouTube.
- PubMed. Practical catalytic method for synthesis of sterically hindered anilines.
- ResearchGate. Oxidation of aniline and some para-substituted anilines by benzimidazolium fluorochromate in aqueous acetic acid medium – A kinetic and mechanistic study.
- PubMed Central.
- ResearchGate. The Synthesis of Sterically Hindered Amides.
- YouTube. converting anilines to diazoniums ions.
- Quora. How does the ortho effect affect the basicity of aniline?
- PubMed Central.
- Homework.Study.com. The mechanism for the ortho substitution of aniline is shown in figure 10. Using acetanilide,...
- Pearson+.
- PubMed Central.
- RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- YouTube.
- Organic Chemistry Portal.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
- ResearchGate. Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore.
- ACS Publications.
- Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
- Open Access Journals.
- ACS Publications. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
- Chemical Education Xchange.
- RSC Publishing. Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones.
- ResearchGate.
- Physics Forums.
- YouTube. Synthesis of substituted benzene rings II | Aromatic Compounds | Organic chemistry | Khan Academy.
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. physicsforums.com [physicsforums.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. Diazotization of Aniline Derivatives: Diazo Coupling [chemedx.org]
- 11. researchgate.net [researchgate.net]
- 12. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. pubs.acs.org [pubs.acs.org]
Application and Protocol Guide for the Scale-Up Synthesis of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline
Abstract
This comprehensive technical guide provides a detailed, robust, and scalable synthetic route for the preparation of 4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline, a key substituted diamine with significant potential as a building block in medicinal chemistry and materials science. The presented synthesis is a three-step process commencing with the commercially available 2,4-dichloro-1-nitrobenzene. The methodology hinges on a sequential, regioselective Buchwald-Hartwig amination followed by a chemoselective reduction of the nitro group. This guide offers in-depth protocols, explains the rationale behind experimental choices, outlines critical safety considerations for scale-up, and provides a framework for process optimization.
Introduction and Strategic Overview
Substituted anilines are foundational scaffolds in the development of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and polymers. The target molecule, this compound, incorporates two distinct and pharmaceutically relevant saturated heterocyclic moieties—4-methylpiperidine and 4-methylpiperazine—on an aniline core. This substitution pattern offers a versatile platform for generating libraries of complex molecules with potential biological activity.
The synthetic strategy detailed herein is designed for efficiency, scalability, and control. It circumvents the limitations of classical C-N bond-forming reactions, which often require harsh conditions and have limited substrate scope. Instead, we employ the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of aryl-amine bonds.[1]
The overall synthetic pathway is depicted below:
Figure 1: A three-step synthetic route to the target compound.
This guide is structured to provide researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and scale up the production of this valuable intermediate.
Materials and Reagents
All reagents should be of high purity, suitable for organic synthesis. Solvents should be anhydrous where specified.
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier Suggestion |
| 2,4-Dichloro-1-nitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 611-06-3 | Sigma-Aldrich, TCI |
| 4-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 109-01-3 | Sigma-Aldrich, Alfa Aesar |
| 4-Methylpiperidine | C₆H₁₃N | 99.17 | 626-58-4 | Sigma-Aldrich, TCI |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 3375-31-3 | Strem, Sigma-Aldrich |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 161265-03-8 | Strem, Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 865-48-5 | Sigma-Aldrich, Acros |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | 108-88-3 | Sigma-Aldrich (Sure/Seal™) |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 10025-69-1 | Sigma-Aldrich, Fisher Sci |
| Ethanol (200 Proof) | C₂H₅OH | 46.07 | 64-17-5 | Decon Labs, Fisher Sci |
| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | 7647-01-0 | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |
Detailed Synthetic Protocols
Step 1: Synthesis of 4-(4-Methylpiperazin-1-yl)-2-chloro-1-nitrobenzene (Intermediate 1)
This initial step involves a regioselective Buchwald-Hartwig amination. The nitro group at the 4-position of the starting material activates the para-chloro substituent towards nucleophilic attack, making it more reactive in the palladium-catalyzed cycle.
Figure 2: Experimental workflow for the first amination step.
Protocol:
-
Reactor Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 2,4-dichloro-1-nitrobenzene (1.0 eq.), palladium(II) acetate (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Inerting: The flask is evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Anhydrous toluene is added via cannula, followed by the addition of 4-methylpiperazine (1.2 eq.).
-
Reaction: The reaction mixture is heated to reflux (approximately 110 °C) with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 12-24 hours).
-
Work-up: The reaction mixture is cooled to room temperature and carefully quenched by the slow addition of water. The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield Intermediate 1 as a solid.
Step 2: Synthesis of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)-1-nitrobenzene (Intermediate 2)
The second amination introduces the 4-methylpiperidine moiety at the remaining chloro-position. The electronic nature of the substrate has changed, which may necessitate slight adjustments to the reaction conditions for optimal results.
Protocol:
-
Reactor Setup and Inerting: Following the same procedure as in Step 1, a reactor is charged with Intermediate 1 (1.0 eq.), palladium(II) acetate (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) and placed under an inert atmosphere.
-
Solvent and Reagent Addition: Anhydrous toluene is added, followed by 4-methylpiperidine (1.2 eq.).
-
Reaction: The mixture is heated to reflux and monitored as described in Step 1. Due to increased steric hindrance, this step may require a longer reaction time or a slightly higher catalyst loading.
-
Work-up and Purification: The work-up and purification procedures are analogous to those in Step 1, yielding the fully substituted nitroaromatic Intermediate 2.
Step 3: Reduction of the Nitro Group to Synthesize the Final Product
The final step is the chemoselective reduction of the nitro group to an aniline. While catalytic hydrogenation is clean, the reduction of aromatic nitro compounds is highly exothermic and requires careful management on a large scale.[2] An alternative, though less atom-economical, is the use of a metal salt reductant like tin(II) chloride, which offers milder conditions and is often easier to control in a laboratory setting.
Protocol using Tin(II) Chloride (Stephen Reduction):
-
Dissolution: In a round-bottom flask, dissolve Intermediate 2 (1.0 eq.) in ethanol.
-
Reagent Addition: To this solution, add a solution of tin(II) chloride dihydrate (4-5 eq.) in concentrated hydrochloric acid. The addition should be done portion-wise to control the initial exotherm.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) until the reaction is complete, as indicated by TLC or LC-MS (typically 2-6 hours).
-
Work-up: The reaction mixture is cooled in an ice bath and the pH is carefully adjusted to >8 by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate. This will precipitate tin salts and liberate the free amine.
-
Extraction: The resulting slurry is filtered through a pad of celite to remove the inorganic salts, and the filtrate is extracted multiple times with ethyl acetate or dichloromethane.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can then be purified by column chromatography or recrystallization to afford the final product, this compound.
Scale-Up Considerations and Process Safety
Transitioning from a lab-scale synthesis to a larger, pilot-plant, or manufacturing scale requires careful consideration of several factors:
-
Thermal Safety of Nitro Reduction: The reduction of nitro groups is notoriously exothermic.[2] For large-scale synthesis, a thorough thermal hazard assessment (e.g., using reaction calorimetry) is mandatory. Key control strategies include:
-
Controlled Addition: Adding the reducing agent (or the nitro compound) slowly to the reaction mixture to manage the rate of heat generation.
-
Efficient Cooling: Ensuring the reactor has adequate cooling capacity to dissipate the heat produced.
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm.
-
Flow Chemistry: For industrial-scale production, converting this step to a continuous flow process offers superior heat and mass transfer, significantly improving safety.
-
-
Buchwald-Hartwig Amination at Scale:
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial to prevent catalyst deactivation.
-
Catalyst Loading: Catalyst loading should be optimized to be as low as possible without compromising reaction time and yield to minimize cost and reduce palladium contamination in the final product.
-
Palladium Removal: Procedures for removing residual palladium from the final product are essential, especially for pharmaceutical applications. This can involve treatment with activated carbon, specialized scavengers, or crystallization.
-
-
Handling of Reagents:
-
2,4-Dichloro-1-nitrobenzene: This starting material is toxic and an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Sodium tert-butoxide: This is a strong base and is moisture-sensitive. It should be handled under an inert atmosphere.
-
Data Summary
| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Typical Yield |
| 1 | Buchwald-Hartwig Amination | 4-Methylpiperazine, Pd(OAc)₂, Xantphos, NaOtBu | 110 | 12-24 | 85-95% |
| 2 | Buchwald-Hartwig Amination | 4-Methylpiperidine, Pd(OAc)₂, Xantphos, NaOtBu | 110 | 16-30 | 80-90% |
| 3 | Nitro Reduction | SnCl₂·2H₂O, HCl | 25-60 | 2-6 | 85-95% |
Conclusion
The synthetic route presented in this application note provides a reliable and scalable method for the production of this compound. By leveraging the efficiency of the Buchwald-Hartwig amination and established nitro reduction chemistry, this guide offers a practical approach for obtaining this valuable chemical intermediate. Adherence to the detailed protocols and careful consideration of the safety and scale-up recommendations will ensure a successful and safe synthesis.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloronitrobenzene. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
PMC. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.
-
ResearchGate. (2023, January 25). How to carry out reduction of N-(4-nitrobenzyl)-1-(pyridin-2-yl). Retrieved from [Link]
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Google Patents. (n.d.). 2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Purification methods for 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline
An in-depth guide to the purification of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline, a complex diamine aniline derivative, is provided in this technical support center. Researchers, chemists, and professionals in drug development will find troubleshooting guides and frequently asked questions to help them with their experiments. This guide provides detailed protocols and the scientific reasoning behind them, with an emphasis on practical, field-tested insights.
Compound Overview: Structural and Chemical Properties
The target molecule, this compound, possesses a unique chemical architecture that presents specific purification challenges. Its structure includes three basic nitrogen atoms, each with a different pKa: a weakly basic aromatic aniline and two more strongly basic tertiary aliphatic amines (piperazine and piperidine). This multi-basic nature is a critical factor in selecting and optimizing a purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₇H₂₈N₄ | Indicates a relatively non-volatile molecule. |
| Molecular Weight | 288.43 g/mol | Suggests the compound is likely a solid at room temperature. |
| Polarity | High | The multiple nitrogen atoms make the molecule polar, influencing solvent choice for chromatography and recrystallization. |
| Basicity | Polybasic | The presence of multiple basic sites necessitates careful pH control during acid-base extractions and can cause issues like tailing in normal-phase chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I am likely to encounter during the synthesis of this compound?
A1: Impurities typically arise from several sources: unreacted starting materials, by-products from side reactions, and residual reagents or catalysts. For a molecule of this complexity, common impurities could include species where only one of the amine substitutions has occurred, or isomers formed during synthesis. Degradation products, often resulting from oxidation of the aniline moiety, may also be present, typically appearing as colored impurities.
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the preferred method for quantitative purity analysis due to its high resolution and sensitivity for substituted anilines.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main product and any impurities, confirming the product's identity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and identifying any structural isomers or residual solvents.
Q3: What are the primary safety considerations when handling this compound?
Purification Method Selection
Choosing the correct purification strategy depends on the scale of the experiment and the nature of the impurities. The following diagram provides a decision-making framework.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Section 1: Column Chromatography
Column chromatography is a powerful tool, but the basic nature of this compound can cause problems with standard silica gel.[5][6]
Problem: My compound is streaking or tailing badly on a silica gel column.
-
Causality: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can strongly and sometimes irreversibly interact with the basic nitrogen atoms of your molecule, leading to poor peak shape (tailing) and preventing efficient separation.[5]
-
Solutions:
-
Use a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase (eluent). A typical starting point is 0.5-1% by volume.[7] The modifier neutralizes the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Switch to a Different Stationary Phase:
-
Consider Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., with a C18 column), using a mobile phase with a high pH (buffered with a base) will keep your amine compound in its neutral, non-protonated form. This often leads to better retention and separation.[5]
-
Problem: My product recovery from the column is very low.
-
Causality: This is often a severe case of the issue described above. Your highly basic compound may be irreversibly binding to the acidic silica gel, meaning it never elutes from the column.
-
Solutions:
-
Flush the Column: After your initial elution, try flushing the column with a much more polar and basic solvent system, such as 5-10% ammonium hydroxide in methanol, to recover any bound material.
-
Pre-treat the Silica: Before packing the column, you can create a slurry of the silica gel in your starting eluent that already contains the basic modifier (e.g., 1% TEA). This ensures the stationary phase is neutralized before your compound is loaded.[7]
-
Section 2: Recrystallization
Recrystallization is an ideal method for large-scale purification if a suitable solvent can be found.
Problem: My compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the compound's solubility limit is exceeded while the solution is still too warm for crystal lattice formation. This is common for compounds with impurities that depress the melting point or when the solution cools too quickly.
-
Solutions:
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask to allow for gradual temperature decrease, which promotes the formation of ordered crystals.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Problem: The purity of my compound does not improve after recrystallization.
-
Causality: This indicates that the chosen solvent system is not effectively differentiating between your product and the impurities. The impurities may have very similar solubility profiles to your product in that solvent, or they may be co-crystallizing.
-
Solutions:
-
Change the Solvent System: Experiment with different solvents or solvent mixtures. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Utilize Salt Formation: Convert the basic free amine into a salt, such as a hydrochloride (HCl) or sulfate salt.[8] Salts often have very different solubility profiles and higher crystallinity than their free-base counterparts. You can dissolve the crude product in a solvent like isopropanol or ethanol, add a stoichiometric amount of acid (e.g., HCl in ether), and crystallize the resulting salt. The pure free base can be regenerated later by dissolving the salt in water and adding a base.[8][9]
-
Section 3: Acid-Base Extraction
This technique is excellent for separating your basic product from any neutral or acidic impurities.[10][11]
Problem: An emulsion formed, and the aqueous and organic layers will not separate.
-
Causality: Emulsions are common when performing extractions with basic solutions. They are stabilized by fine particulate matter or by compounds that act as surfactants.
-
Solutions:
-
"Break" the Emulsion: Add a small amount of a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer often helps to break up the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate. In the future, use gentle inversions for mixing rather than vigorous shaking.
-
Problem: My product does not precipitate after I make the acidic aqueous layer basic again.
-
Causality: After extracting your protonated amine into the aqueous acid layer, you must add a base (like NaOH) to deprotonate it and make it insoluble in water again.[12] If it doesn't precipitate, it may be because it has some residual water solubility, or you may not have added enough base.
-
Solutions:
-
Check the pH: Use pH paper or a pH meter to ensure the aqueous solution is sufficiently basic (pH > 12) to fully deprotonate all three nitrogen centers.[13]
-
Back-Extraction: If the compound remains dissolved, perform a "back-extraction." Add an immiscible organic solvent (like dichloromethane or ethyl acetate) to the basic aqueous solution and extract your now-neutral product back into the organic layer. You can then isolate it by drying and evaporating the organic solvent.
-
Salting Out: Adding a significant amount of a salt like NaCl to the aqueous layer can decrease the solubility of your organic compound, promoting its precipitation.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed for small-scale purification (<5g) where impurities are structurally similar to the product.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), find a solvent system that gives your product an Rf value of ~0.3. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Prepare your chosen eluent and add 1% triethylamine (TEA) by volume (e.g., 10 mL of TEA for every 990 mL of solvent). This will be your mobile phase.
-
-
Column Packing:
-
Select a column of appropriate size (typically using 50-100 times the weight of silica gel to the weight of your crude product).
-
Pack the column using the "wet slurry" method with your TEA-modified mobile phase. Ensure there are no air bubbles or cracks in the packed bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the DCM/MeOH mobile phase.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing your product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the TEA-modified mobile phase. Apply gentle air pressure to achieve a steady flow rate.
-
Collect fractions and monitor their composition using TLC.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator. The TEA is volatile and should co-evaporate with the solvent.
-
Protocol 2: Purity Assessment by RP-HPLC
This protocol provides a starting point for developing an HPLC method to assess final purity.[2]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of moderately polar organic molecules. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | The acid protonates the basic amines, improving peak shape and water solubility. |
| Mobile Phase B | Acetonitrile + 0.1% TFA or Formic Acid | Standard organic solvent for reverse-phase HPLC. |
| Gradient | Start with 10% B, ramp to 95% B over 15 minutes | A gradient is necessary to elute a compound of this polarity and separate it from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The aniline ring provides strong UV absorbance. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
-
Standard Preparation: Prepare a stock solution of your purified compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Prepare a working standard of ~0.1 mg/mL by dilution.
-
Sample Preparation: Prepare the sample to be analyzed at approximately 0.1 mg/mL in the same diluent.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 23, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2014). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved January 23, 2026, from [Link]
-
Reddit. (2022). Chromotography with free amines? Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... Retrieved January 23, 2026, from [Link]
-
Grossmont College. (n.d.). Liquid/liquid Extraction. Retrieved January 23, 2026, from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved January 23, 2026, from [Link]
-
YouTube. (2022). How to purify Amine? Retrieved January 23, 2026, from [Link]
-
SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved January 23, 2026, from [Link]
-
YouTube. (2019). Separating Components of a Mixture by Extraction. Retrieved January 23, 2026, from [Link]
-
Khan Academy. (n.d.). Extractions (video). Retrieved January 23, 2026, from [Link]
-
ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved January 23, 2026, from [Link]
-
Sultan Qaboos University House of Expertise. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved January 23, 2026, from [Link]
-
PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved January 23, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved January 23, 2026, from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-[(4-Methylpiperazin-1-yl)methyl]aniline CAS#: 70261-82-4 [m.chemicalbook.com]
- 4. 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline 95% | CAS: 885704-69-8 | AChemBlock [achemblock.com]
- 5. biotage.com [biotage.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. m.youtube.com [m.youtube.com]
Stability issues of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline in solution
A Guide to Understanding and Managing Solution Stability
Welcome to the technical support center for 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this information to provide both theoretical understanding and practical, field-tested advice to ensure the integrity of your experiments.
I. Core Concepts: Understanding the Molecule's Stability Profile
This compound is a complex molecule with several functional groups that can influence its stability in solution. The primary aniline amine, the tertiary amines of the piperazine and piperidine rings, and the aromatic system are all susceptible to degradation under certain conditions. The most common degradation pathways for this class of compounds are oxidation, photodegradation, and hydrolysis, particularly at pH extremes.[1]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound in solution.
Q1: My solution of this compound has turned yellow/brown. What is the likely cause?
A1: Discoloration is a common indicator of oxidative degradation. The aniline moiety is particularly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[2] This process can lead to the formation of colored polymeric byproducts.
-
Causality: The lone pair of electrons on the aniline nitrogen can be readily abstracted, initiating a cascade of reactions that form highly colored quinone-imine or azo-like structures.
-
Troubleshooting:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions.
-
Use High-Purity Solvents: Trace metal ions in lower-grade solvents can catalyze oxidation.
-
Add Antioxidants: For long-term storage, consider the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid, though compatibility with your experimental system must be verified.
-
Q2: I've observed a precipitate forming in my aqueous buffered solution. What could be the reason?
A2: Precipitation can be due to several factors, including poor solubility at the working pH or degradation to a less soluble product. The molecule has multiple basic nitrogen atoms, and its solubility is highly pH-dependent.
-
Causality: The piperazine and piperidine nitrogens are basic and will be protonated at lower pH values, increasing aqueous solubility.[3] As the pH increases towards the pKa of these groups, the compound becomes less protonated and more lipophilic, potentially leading to precipitation.
-
Troubleshooting:
-
pH Adjustment: If your experimental conditions allow, lowering the pH of the buffer can increase solubility.
-
Co-solvents: The use of organic co-solvents such as DMSO, ethanol, or acetonitrile can help maintain solubility.
-
Fresh Solutions: Prepare solutions fresh before each experiment to minimize the risk of precipitation due to degradation over time.
-
Q3: My analytical chromatogram (HPLC) shows a decrease in the main peak area and the appearance of new peaks over time. What are the likely degradation products?
A3: The appearance of new peaks is a clear indication of degradation. The primary degradation pathways to consider are oxidation and hydrolysis.
-
Likely Degradation Products:
-
Oxidation Products: N-oxides of the piperazine or piperidine rings, and oxidative coupling products of the aniline.
-
Hydrolysis Products: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially lead to cleavage of the aniline-ring bond, though this is less common under typical experimental conditions.[4]
-
-
Troubleshooting Workflow: A forced degradation study is recommended to identify potential degradation products and develop a stability-indicating analytical method.
III. Troubleshooting Guides & Protocols
A. Investigating Degradation: A Forced Degradation Study Protocol
A forced degradation study is essential for understanding the stability of this compound and for developing a stability-indicating analytical method.[5]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Protocol:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a suitable analytical method, such as HPLC with UV and mass spectrometric detection (LC-MS).
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Use the mass spectrometric data to propose structures for the major degradants.
-
Data Interpretation Table:
| Stress Condition | Expected Degradation Pathway | Potential Degradants |
| Acid/Base Hydrolysis | Hydrolysis (less likely for core structure) | Monitor for any changes |
| Oxidation (H₂O₂) | Oxidation | N-oxides, quinone-imines |
| Thermal | Thermal decomposition | Various fragmentation products |
| Photochemical | Photodegradation | Radical-mediated products |
B. Recommended Analytical Method for Stability Assessment
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for assessing the purity and stability of this compound.[6]
Method Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be validated for specificity, linearity, accuracy, and precision to ensure it is stability-indicating.
IV. Visualization of Workflows and Pathways
Troubleshooting Workflow for Solution Instability
Caption: A logical workflow for troubleshooting stability issues.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target molecule.
V. Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Solid State | Store at 2-8 °C in a tightly sealed container, protected from light. | To minimize thermal and photodegradation. |
| In Solution | Prepare fresh solutions for each experiment. If short-term storage is necessary, store at 2-8 °C in an amber vial with minimal headspace. For longer-term storage, consider freezing at -20 °C or -80 °C after flash-freezing in liquid nitrogen. | To minimize oxidation and hydrolysis.[7] |
| Solvent Choice | Use high-purity, deoxygenated solvents. For aqueous solutions, use buffers at a slightly acidic pH (e.g., pH 4-6) if compatible with the experiment. | To prevent catalytic oxidation and improve solubility. |
VI. References
-
The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. (2019).
-
N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed.
-
Synthesis and Mechanistic Interpretation of Hydrolytic Dephosphorylation of Monoamidate of 2,4-dichloro aniline phosphate in Acid Media. International Journal of Thermodynamics and Chemical Kinetics.
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications.
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central.
-
Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][8][9]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PMC - PubMed Central.
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
-
N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate.
-
Conformational studies. Part III. Crystal and molecular structures of N-(2,4-dichlorobenzylidene)aniline. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
-
4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline. Advanced ChemBlocks.
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate.
-
Phenol. Wikipedia.
-
Thermal degradation of piperazine and its structural analogs. ResearchGate.
-
Aniline in Pharmaceuticals: A Precursor for Essential Medicines.
-
Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO 2 Grafted with Anthocyanins from a Maqui-Blackberry System. MDPI.
-
Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. ResearchGate.
-
Aniline replacement in drug-like compounds. Cresset Group.
-
Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. PMC.
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC - NIH.
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. nbinno.com [nbinno.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemical.journalspub.info [chemical.journalspub.info]
- 5. researchgate.net [researchgate.net]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting guide for reactions involving 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline
Welcome to the technical support resource for 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile, yet challenging, diamine-substituted aniline. The following content is structured to provide in-depth, practical solutions to common issues encountered during the synthesis, purification, and application of this compound.
Section 1: Compound Overview and Key Properties
This compound is a highly functionalized aromatic amine, valued as a building block in medicinal chemistry and materials science. Its structure incorporates three basic nitrogen centers, which defines its chemical behavior, particularly its reactivity, solubility, and chromatographic properties.
| Property | Value | Source |
| CAS Number | 885704-69-8 | [1] |
| Molecular Formula | C₁₆H₂₆N₄ | [1] |
| Molecular Weight | 274.41 g/mol | [1] |
| Appearance | Solid (predicted) | [2][3] |
| Purity | Typically ≥95% | [1] |
| Storage | Store at room temperature, protect from light and moisture. | [1][3] |
The presence of the aniline moiety, along with the tertiary amines of the piperidine and piperazine rings, makes this molecule a potent nucleophile and a ligand for metal catalysts. However, these features also present specific challenges in handling and reaction control.
Section 2: Synthesis and Purification Troubleshooting
The synthesis of this compound typically involves a multi-step process, often culminating in a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction. A plausible synthetic route is outlined below, followed by common troubleshooting scenarios.
Hypothetical Synthetic Workflow
dot digraph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Start" [label="2,4-Difluoro-1-nitrobenzene"]; "Step1" [label="SNA_r_ with 4-methylpiperidine\n(Base, Solvent)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate1" [label="4-(4-Methylpiperidin-1-yl)-2-fluoro-1-nitrobenzene"]; "Step2" [label="SNA_r_ with 1-methylpiperazine\n(Base, Solvent, Heat)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate2" [label="4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)-1-nitrobenzene"]; "Step3" [label="Nitro Group Reduction\n(e.g., H₂, Pd/C or SnCl₂)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="Target Aniline", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Step1" -> "Intermediate1" -> "Step2" -> "Intermediate2" -> "Step3" -> "Product"; } caption { label = "Plausible synthetic route for the target aniline."; fontsize = 10; }
Frequently Asked Questions (FAQs) - Synthesis
Question 1: My first SNAr reaction with 4-methylpiperidine is sluggish and gives a low yield. What can I do?
Answer: This is a common issue when working with fluoroaromatics. Here’s a breakdown of potential causes and solutions:
-
Insufficient Basicity: The reaction requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the attack on the aromatic ring. If you are using a weak base like K₂CO₃, consider switching to a stronger base such as NaH or K₃PO₄.
-
Solvent Choice: The solvent plays a crucial role. Aprotic polar solvents like DMF, DMSO, or NMP are generally effective as they can solvate the ions formed during the reaction. Ensure your solvent is anhydrous, as water can interfere with the base and the nucleophile.
-
Temperature: While room temperature can be sufficient, heating the reaction mixture (e.g., to 80-120 °C) can significantly increase the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Steric Hindrance: The methyl group on the piperidine ring can cause some steric hindrance. While this is not extreme, ensuring optimal conditions of base and temperature becomes more critical.
Question 2: In the second SNAr reaction, I am observing the formation of a di-piperazinylated byproduct. How can I improve regioselectivity?
Answer: The formation of a di-substituted product suggests that the starting material (2,4-difluoro-1-nitrobenzene) is reacting with two equivalents of 1-methylpiperazine. To favor the desired sequential substitution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 4-methylpiperidine in the first step to ensure full consumption of the starting difluoro compound. Purify the mono-substituted intermediate before proceeding to the next step.
-
Temperature Gradient: The first substitution with piperidine is generally faster than the second due to the electronic effects of the first substituent. Running the first reaction at a lower temperature may improve selectivity before increasing the temperature for the second substitution.
-
Alternative Route (Buchwald-Hartwig): If SNAr proves problematic, consider a Buchwald-Hartwig amination approach starting from a dihaloaniline precursor. This palladium-catalyzed method can offer greater control over regioselectivity, although it may require careful optimization of ligands and bases.[4][5]
Question 3: The final nitro group reduction step is incomplete or results in side products. What are the best practices?
Answer: Nitro group reduction is generally robust, but issues can arise.
-
Catalyst Poisoning: The presence of multiple nitrogen atoms, particularly the aniline product, can sometimes inhibit the activity of palladium catalysts.[5]
-
Solution: Ensure the catalyst (e.g., Pd/C) is of high quality and use a sufficient loading (5-10 mol%). If poisoning is suspected, consider alternative reduction methods like using SnCl₂ in HCl/EtOH or iron powder in acetic acid.
-
-
Incomplete Reaction: Monitor the reaction progress diligently by TLC or LC-MS. If the reaction stalls, it may be due to catalyst deactivation or insufficient reducing agent (e.g., hydrogen pressure).
-
Side Reactions: Over-reduction leading to ring saturation is possible under harsh conditions (high pressure/temperature). Stick to milder conditions (e.g., balloon pressure of H₂ at room temperature).
Frequently Asked Questions (FAQs) - Purification
Question 1: I am struggling to purify the final product by column chromatography. It streaks badly on silica gel.
Answer: This is a classic problem with highly basic amines on acidic silica gel.
-
Basic Additives: Add a small amount of a basic modifier to your eluent system. Triethylamine (0.5-1%) is a common choice. This neutralizes the acidic sites on the silica, preventing strong adsorption and tailing of your basic compound.
-
Alternative Stationary Phases: If silica is still problematic, consider using alumina (neutral or basic) or a C18 reversed-phase column with an appropriate mobile phase (e.g., acetonitrile/water with a buffer like ammonium bicarbonate).
-
Salt Formation and Extraction: An alternative is to dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer as its hydrochloride salt. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent. This acid-base extraction is often very effective for purifying amines.[6]
Question 2: How can I effectively remove residual solvents and water from the final product?
Answer:
-
High-Vacuum Drying: After purification, dissolve the product in a low-boiling solvent like dichloromethane, dry the solution over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Then, place the product under high vacuum for several hours, possibly with gentle heating (if the compound is thermally stable), to remove residual solvents.
-
Azeotropic Removal of Water: If water is a persistent issue, dissolving the compound in a solvent that forms an azeotrope with water (like toluene) and then removing the solvent under reduced pressure can be effective.
Section 3: Troubleshooting Reactions Involving the Aniline
The primary amino group of this compound is the main site for further synthetic transformations, such as amide bond formation or cross-coupling reactions.
Workflow for a Typical Cross-Coupling Reaction
dot digraph "Coupling_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Aniline" [label="4-(4-Methylpiperazin-1-yl)-\n2-(4-methylpiperidin-1-yl)aniline"]; "Reagents" [label="Aryl Halide or Triflate\nPd Catalyst & Ligand\nBase", shape=plaintext]; "Reaction" [label="Cross-Coupling Reaction\n(e.g., Buchwald-Hartwig)\nInert Atmosphere, Solvent, Heat", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Workup" [label="Aqueous Workup\n& Extraction"]; "Purification" [label="Column Chromatography\nor Crystallization"]; "FinalProduct" [label="Coupled Product", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Aniline" -> "Reaction"; "Reagents" -> "Reaction"; "Reaction" -> "Workup" -> "Purification" -> "FinalProduct"; } caption { label = "General workflow for a cross-coupling reaction."; fontsize = 10; }
Frequently Asked Questions (FAQs) - Reactions
Question 1: My Buchwald-Hartwig amination reaction using this aniline is not proceeding to completion. What could be the issue?
Answer: This aniline derivative presents unique challenges in cross-coupling reactions.
-
Ligand Chelation: The presence of three nitrogen atoms can lead to catalyst inhibition through chelation to the palladium center, preventing the desired catalytic cycle.[5]
-
Base Compatibility: The choice of base is critical. A strong, non-nucleophilic base is required. Common choices include NaOt-Bu, KOt-Bu, or LiHMDS. Ensure the base is fresh and handled under inert conditions.
-
Steric Hindrance: The ortho-piperidine group provides significant steric bulk around the aniline nitrogen. This can slow down the reaction.
-
Solution: Higher reaction temperatures and longer reaction times may be necessary. For particularly hindered aryl halides, specialized ligands designed for sterically demanding couplings may be required.[8]
-
Question 2: I am observing decomposition of my starting aniline under the reaction conditions.
Answer: Anilines can be sensitive to both oxidative and harsh basic conditions, especially at elevated temperatures.
-
Oxygen Sensitivity: Rigorously degas your reaction mixture (e.g., by sparging with argon or nitrogen) and maintain an inert atmosphere throughout the reaction. Trace oxygen can lead to oxidative side products.
-
Thermal Stability: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period. Some modern palladium precatalysts are highly active even at room temperature or slightly elevated temperatures.
-
Base-Mediated Decomposition: While a strong base is necessary, extremely harsh conditions can sometimes lead to side reactions. Ensure the base is added portion-wise or that the reaction temperature is not excessively high.
Section 4: Analytical Characterization
Accurate characterization is key to confirming the identity and purity of your compound.
-
NMR Spectroscopy (¹H and ¹³C):
-
Expect complex aliphatic regions due to the piperidine and piperazine rings.
-
The aromatic protons will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
The NH₂ protons may appear as a broad singlet and its chemical shift can be concentration and solvent-dependent.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode is well-suited for this basic compound. Expect to see a strong signal for the [M+H]⁺ ion.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC (C18 column) is a good method for purity analysis.
-
Use a mobile phase containing a buffer (e.g., 0.1% TFA or ammonium acetate) to ensure sharp, reproducible peaks for this basic analyte.
-
This guide provides a starting point for troubleshooting common issues with this compound. Given the complexity of this molecule, a systematic, evidence-based approach to optimizing reaction conditions and purification protocols is essential for success.
References
-
Molecules. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
ChemBK. (2024). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. [Link]
-
Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]
-
Buchwald, S. L., et al. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. [Link]
-
Buchwald, S. L., et al. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]
-
Reddit. (2014). Purify and dry aniline?. [Link]
Sources
- 1. 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline 95% | CAS: 885704-69-8 | AChemBlock [achemblock.com]
- 2. 4-(4-Methylpiperazino)aniline - Safety Data Sheet [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. reddit.com [reddit.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
Technical Support Center: Synthesis of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline
Welcome to the technical support center for the synthesis of 4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthesis. My aim is to equip you with the scientific rationale behind experimental choices to empower you to overcome common challenges, particularly those related to solvent effects.
Proposed Synthetic Strategy: A Sequential Buchwald-Hartwig Amination Approach
The synthesis of the target molecule, this compound, can be efficiently achieved through a sequential palladium-catalyzed Buchwald-Hartwig amination. This method offers a versatile and high-yielding route to construct the two distinct C-N bonds on the aniline core. The proposed starting material is a dihalogenated aniline, such as 2,4-dichloroaniline, which allows for a stepwise introduction of the two different amine nucleophiles.
The regioselectivity of the sequential amination is a critical aspect of this synthesis. Generally, in dihaloarenes, the position of the first amination can be influenced by both electronic and steric factors. For a substrate like 2,4-dichloroaniline, the chlorine atom at the 4-position is typically more reactive towards oxidative addition to the palladium catalyst due to lesser steric hindrance compared to the ortho-position. This inherent reactivity difference can be exploited to achieve a selective first amination.
Below is a visual representation of the proposed synthetic workflow.
Caption: Proposed sequential Buchwald-Hartwig amination workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis, with a focus on the crucial role of solvents.
Section 1: The First Amination - Introducing 4-Methylpiperazine
Question 1: I am observing low conversion of the starting 2,4-dichloroaniline in the first amination step. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the initial Buchwald-Hartwig amination can stem from several factors, with catalyst deactivation and suboptimal reaction conditions being the most common culprits. The choice of solvent plays a pivotal role in mitigating these issues.
-
Causality: The catalytic cycle of the Buchwald-Hartwig amination involves the formation of various palladium intermediates.[1] The stability and reactivity of these intermediates are highly dependent on the solvent environment. A poorly chosen solvent can lead to catalyst precipitation or the formation of inactive palladium species. Furthermore, the solubility of the base, which is crucial for the deprotonation of the amine, is solvent-dependent.[2]
-
Troubleshooting Steps:
-
Solvent Selection:
-
Toluene: This is a common and often effective solvent for Buchwald-Hartwig reactions.[1] It is non-polar and can facilitate the reaction by minimizing the solubility of inhibitory iodide salts if aryl iodides are used.[1]
-
Dioxane and THF: These ethereal solvents are also widely used and can be beneficial due to their ability to dissolve many organic compounds and some inorganic salts.[2]
-
Polar Aprotic Solvents (e.g., DMF, DMAc): While these can enhance the solubility of reactants, they should be used with caution as they can sometimes coordinate to the palladium center and inhibit catalysis.[2][3] However, for certain substrates, they can be advantageous.[3]
-
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial for promoting the oxidative addition and reductive elimination steps.[4] For the coupling of secondary amines, ligands like XPhos, RuPhos, or BrettPhos are often effective.[1]
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in a more polar solvent might be necessary.[5]
-
Temperature: Ensure the reaction is conducted at an appropriate temperature. While some modern catalyst systems can operate at room temperature, many require heating (typically 80-110 °C) to achieve a good reaction rate.[2]
-
Question 2: I am getting a mixture of the desired mono-aminated product and the di-aminated byproduct in the first step. How can I improve the selectivity for the mono-amination?
Answer:
Controlling selectivity in a sequential amination of a dihaloarene is a common challenge. The key is to exploit the different reactivities of the two halogen atoms.
-
Causality: The C-Cl bond at the 4-position of 2,4-dichloroaniline is sterically more accessible than the one at the 2-position. This inherent difference in steric hindrance is the primary factor that can be leveraged for selective mono-amination. However, if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), the second amination can occur.
-
Troubleshooting Steps:
-
Solvent and Temperature Control:
-
Use a non-polar solvent like toluene or tert-amyl alcohol .[2] These solvents generally require higher temperatures to achieve a good reaction rate, but by carefully controlling the temperature, you can often find a window where the more reactive position reacts selectively. Start with a lower temperature (e.g., 80 °C) and monitor the reaction progress closely by TLC or LC-MS.
-
Avoid highly polar aprotic solvents in this step, as they can sometimes accelerate the reaction to a point where selectivity is lost.
-
-
Stoichiometry of the Amine: Use only a slight excess (e.g., 1.05-1.1 equivalents) of 4-methylpiperazine. A large excess will drive the reaction towards di-substitution.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed and before significant formation of the di-aminated product is observed.
-
Ligand Selection: The steric bulk of the phosphine ligand can influence selectivity. A bulkier ligand may enhance the steric differentiation between the two positions.[6]
-
Table 1: Solvent Properties and Their Potential Impact on the First Amination
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Toluene | 2.4 | 111 | Good for selectivity, poor solubility for some inorganic bases.[1] |
| Dioxane | 2.2 | 101 | Good general solvent, but a potential peroxide former.[5] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Lower boiling point may require longer reaction times.[5] |
| tert-Amyl alcohol | 5.8 | 102 | Can act as both a solvent and a weak base scavenger.[2] |
Section 2: The Second Amination - Introducing 4-Methylpiperidine
Question 3: The second amination step is very sluggish, and I am left with a significant amount of the mono-aminated intermediate. How can I drive this reaction to completion?
Answer:
The second amination at the sterically hindered ortho-position is expected to be more challenging than the first. Overcoming this hurdle requires more forcing reaction conditions.
-
Causality: The C-Cl bond at the 2-position is flanked by the aniline's amino group and the newly introduced 4-methylpiperazinyl group, creating significant steric hindrance. This steric crowding makes the oxidative addition of the palladium catalyst to this C-Cl bond more difficult, thus slowing down the reaction rate.[7]
-
Troubleshooting Steps:
-
Solvent Choice for Higher Temperatures:
-
Toluene or xylene: These higher-boiling non-polar solvents are excellent choices as they allow for higher reaction temperatures (up to 140 °C for xylene) which are often necessary to overcome the activation energy for the second amination.
-
Dioxane: Can also be used, but ensure it is dry and free of peroxides.
-
-
More Reactive Catalyst System:
-
Ligand Selection: Consider using a more electron-rich and sterically demanding ligand from the newer generations of Buchwald ligands (e.g., G3 or G4 XPhos, AdBrett Phos). These ligands are designed to promote the difficult oxidative addition and reductive elimination steps.[4]
-
Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more consistent results and higher activity compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[8]
-
-
Stronger Base: If you used a weaker base in the first step, switching to a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) can increase the rate of the reaction.[1]
-
Question 4: I am observing dehalogenation of my mono-aminated intermediate as a significant side product in the second amination. What causes this and how can I prevent it?
Answer:
Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich aryl halides and under forcing conditions.
-
Causality: Dehalogenation can occur through a competing reaction pathway where a hydride source in the reaction mixture (which can be the amine, solvent, or trace water) leads to the formation of a palladium-hydride species. This species can then undergo reductive elimination with the aryl group to give the dehalogenated product.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure your solvent is anhydrous. Water can be a source of protons that contribute to dehalogenation. Use freshly distilled or commercially available anhydrous solvents.
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Some ligands are better at promoting the desired C-N bond formation over dehalogenation. Experimenting with different bulky phosphine ligands can be beneficial.[6]
-
Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction and stop it as soon as the desired product is formed.
-
Base: The choice of base can also play a role. In some cases, using a weaker base might reduce the rate of dehalogenation, although this could also slow down the desired reaction.
-
Section 3: Purification
Question 5: My final product is difficult to purify. I have a mixture of the desired product, the two mono-aminated isomers, and the starting dihaloaniline. What is the best purification strategy?
Answer:
The purification of highly functionalized anilines can be challenging due to their similar polarities and basic nature. A multi-step purification strategy is often required.
-
Causality: The basic nitrogen atoms in the target molecule and the amine-containing impurities can interact with the acidic silica gel in column chromatography, leading to peak tailing and poor separation.[9]
-
Troubleshooting Steps:
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine products will be protonated and move into the aqueous layer, while non-basic impurities and the starting material will remain in the organic layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., NaOH or NaHCO₃) to deprotonate the amines.
-
Extract the free amines back into an organic solvent. This procedure will remove non-basic impurities.
-
-
Column Chromatography:
-
Stationary Phase: If standard silica gel gives poor separation, consider using amine-functionalized silica gel or alumina. These stationary phases can minimize the acid-base interactions that cause peak tailing.[9]
-
Mobile Phase: When using standard silica gel, it is often necessary to add a small amount of a basic modifier to the eluent, such as triethylamine (typically 0.1-1%) or a few drops of aqueous ammonia in the solvent mixture. This will improve the peak shape and separation. A common eluent system is a gradient of ethyl acetate in hexanes with a constant small percentage of triethylamine.
-
-
Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.
-
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-(4-methylpiperazin-1-yl)aniline (Intermediate)
-
To an oven-dried Schlenk flask, add 2,4-dichloroaniline (1.0 eq), 4-methylpiperazine (1.1 eq), sodium tert-butoxide (1.4 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq), and the phosphine ligand (e.g., XPhos, 0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Target Molecule)
-
To an oven-dried Schlenk flask, add the intermediate from Protocol 1 (1.0 eq), 4-methylpiperidine (1.2 eq), sodium tert-butoxide (1.5 eq), a palladium pre-catalyst (e.g., AdBrett Phos Pd G3, 0.03 eq), and the corresponding ligand (e.g., AdBrett Phos, 0.06 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene or xylene via syringe.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and work up as described in Protocol 1.
-
Purify the crude product using the strategies outlined in the purification section.
Visualizing Key Relationships
Caption: Influence of solvent properties on reaction outcomes.
References
- Hartwig, J. F. (2010).
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Moon, J., Jeong, M., Nam, H., Ju, J., Moon, J. H., Jung, H. M., & Lee, S. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters, 10(5), 945–948. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Roles of the Ligand and the Anion in the Reductive Elimination of Amines from Palladium. Journal of the American Chemical Society, 129(25), 7808–7817. [Link]
-
Shaughnessy, K. H. (2015). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 20(5), 8363–8386. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Suzuki, A. (2011). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition, 50(30), 6722-6737. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Li, J., Chen, J., Wang, L., & Shi, Y. (2021). Palladium-Catalyzed Sequential C–H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters, 23(10), 3626–3630. [Link]
-
Reddy, K. L. R., & Sridhar, R. (2012). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Tetrahedron Letters, 53(31), 4074–4076. [Link]
-
Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. [Link]
-
Gessner, V. H. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Kempe, R. (2021, June 11). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Angewandte Chemie International Edition, 60(33), 18075-18081. [Link]
-
LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science, 2(1), 27–50. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 24(17), 3062. [Link]
-
Chen, C., & Xi, C. (2007). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications, (42), 4423–4425. [Link]
-
MedSchoolCoach. (2020, October 27). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep [Video]. YouTube. [Link]
-
Al-Zoubi, R. M. (2021). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][5][10]thiadiazole Series. European Journal of Organic Chemistry, 2015(31), 6867-6876. [Link]
-
Noël, T., & Buchwald, S. L. (2011). A Teflon microreactor with integrated piezoelectric actuator to handle solid forming reactions. Chemical Communications, 47(1), 222–224. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
-
Lane Lab of Chemistry. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2012). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Tetrahedron, 68(48), 9899–9934. [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]
-
Barder, T. E. (2014). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. [Link]
-
Kantam, M. L., & Sreedhar, B. (2007). Palladium nanoparticles catalysed Sonogashira reactions for the one-pot synthesis of symmetrical and unsymmetrical diarylacetylenes. Catalysis Communications, 8(11), 1774–1778. [Link]
-
Shi, Y., et al. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters, 23(10), 3626-3630. [Link]
-
Arshad, M. N., et al. (2019). Synthesis, crystal structure and molecular docking studies of novel 2-(4-(4-substitutedphenylsulfonyl) piperazin-1-yl)quinolone-3-carbaldehyde derivatives. Journal of Molecular Structure, 1179, 62-71. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. (2003).
-
Patil, N. T., & Joshi, R. A. (2020). Palladium Complexes of Ferrocene-Based Phosphine Ligands as Redox-Switchable Catalyst in Buchwald-Hartwig Cross-Coupling Reactions. Chemistry–An Asian Journal, 15(1), 32-43. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy comparison of kinase inhibitors derived from 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of drug discovery. The strategic incorporation of specific chemical moieties can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of kinase inhibitors derived from scaffolds containing key structural motifs: 4-(4-methylpiperazin-1-yl)aniline and 4-(4-methylpiperidin-1-yl)aniline. While no single clinical agent is derived from the exact combined scaffold of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline, this analysis focuses on prominent inhibitors that feature these critical pharmacophores. We will dissect their efficacy through a lens of biochemical potency, cellular activity, and preclinical in vivo performance, supported by detailed experimental protocols.
Introduction to the Privileged Scaffolds
The anilino-piperazine and anilino-piperidine moieties are considered "privileged" fragments in kinase inhibitor design. The piperazine ring, often N-methylated, provides a basic nitrogen center that can form crucial hydrogen bonds with the kinase hinge region and improve aqueous solubility. The aniline serves as a versatile linker, connecting the solubility-enhancing group to the core heterocyclic scaffold that dictates primary target selectivity. This guide will explore representative molecules where these fragments have been successfully incorporated to achieve high efficacy against distinct kinase targets.
We will focus our comparative analysis on two exemplary inhibitors:
-
Torin1 Analogs : Potent and selective inhibitors of the mammalian Target of Rapamycin (mTOR), a key regulator of cell growth and proliferation.
-
CHMFL-ABL/KIT-155 : A novel, potent type II dual inhibitor of ABL and c-KIT kinases, crucial targets in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), respectively.
Comparative Efficacy Analysis
The efficacy of a kinase inhibitor is a multi-faceted characteristic, defined by its biochemical potency against the target enzyme, its ability to modulate the target pathway within a cellular context, and its ultimate performance in a complex biological system.
Biochemical Potency: Targeting the Kinase Domain
The initial measure of an inhibitor's effectiveness is its ability to inhibit the catalytic activity of its target kinase in a purified, cell-free system. This is typically quantified by the half-maximal inhibitory concentration (IC50).
| Compound | Primary Target(s) | Biochemical IC50 | Selectivity Notes |
| Torin1 (Analog of[1]) | mTOR | ~3 nM | Exhibits 1000-fold selectivity for mTOR over PI3K and high selectivity against a panel of over 450 other kinases.[1] |
| CHMFL-ABL/KIT-155 | ABL, c-KIT | 46 nM (ABL), 75 nM (c-KIT) | High selectivity with an S-score(1) of 0.03 against a panel of 468 kinases at 1 µM.[2] |
Expert Insight: The nanomolar potency of both inhibitor classes demonstrates the successful optimization of their respective scaffolds. Torin1's exceptional selectivity for mTOR over the closely related PI3K is a significant achievement, minimizing potential off-target effects. CHMFL-ABL/KIT-155's dual targeting is a deliberate strategy to address cancers driven by either ABL or c-KIT signaling.
Cellular Potency: Modulating Signaling Pathways
Effective kinase inhibition must translate from a biochemical to a cellular environment. This is assessed by measuring the inhibition of downstream signaling events and the impact on cancer cell proliferation (e.g., GI50 - the concentration for 50% growth inhibition).
| Compound | Cell Line(s) | Key Cellular Effect | Cellular Potency (EC50/GI50) |
| Torin1 (Analog of[1]) | Various cancer cells | Inhibits phosphorylation of mTORC1 (S6K) and mTORC2 (Akt) substrates.[1] | 2 nM (p-S6K), 10 nM (p-Akt) |
| CHMFL-ABL/KIT-155 | K562 (CML), GIST-T1 | Blocks BCR-ABL/c-KIT signaling, induces apoptosis, and arrests cell cycle.[2] | Potent anti-proliferative activity against CML/GIST lines.[2] |
Expert Insight: The ability of Torin1 to inhibit both mTORC1 and mTORC2 complexes at low nanomolar concentrations gives it a significant advantage over earlier mTOR inhibitors like rapamycin, which only partially inhibit mTORC1. CHMFL-ABL/KIT-155 demonstrates a classic mechanism for an effective anti-cancer agent: shutting down the primary oncogenic signaling pathway, which in turn triggers programmed cell death and halts proliferation.[2]
In Vivo Efficacy: Performance in Preclinical Models
The ultimate preclinical validation for a kinase inhibitor is its ability to suppress tumor growth in animal models, typically human tumor xenografts in immunodeficient mice.
| Compound | Xenograft Model | Dosing Regimen | Outcome |
| Torin1 (Analog of[1]) | U87MG (Glioblastoma) | 20 mg/kg, once daily IP | >99% inhibition of tumor growth over 10 days.[1] |
| CHMFL-ABL/KIT-155 | K562 (CML) | Not specified | Effective suppression of tumor progression.[2] |
Expert Insight: The dramatic tumor growth inhibition observed with the Torin1 analog in a U87MG glioblastoma model, which has a highly active PI3K-mTOR pathway, underscores the therapeutic potential of potent mTORC1/2 inhibition.[1] Similarly, the success of CHMFL-ABL/KIT-155 in a CML model validates its efficacy against BCR-ABL driven malignancies in a living system.[2]
Key Signaling Pathways and Inhibitor Action
To understand the comparative efficacy, it is crucial to visualize the pathways these inhibitors target.
Caption: The mTOR signaling pathway, indicating inhibition of both mTORC1 and mTORC2 by Torin1.
Caption: The oncogenic signaling of BCR-ABL and c-KIT, both targeted by CHMFL-ABL/KIT-155.
Experimental Methodologies for Efficacy Determination
The data presented in this guide are derived from rigorous, validated experimental protocols. Understanding these methods is key to appreciating the causality behind the results.
Protocol: In Vitro Kinase Inhibition Assay (Example: mTOR)
This assay quantifies the direct inhibitory effect of a compound on the kinase's enzymatic activity.
-
Reagents & Setup : Recombinant human mTOR kinase, a suitable substrate (e.g., a peptide mimic of S6K), and ATP (radiolabeled or for use in a luminescence-based system) are prepared in an assay buffer.
-
Inhibitor Preparation : The test compound (e.g., Torin1) is serially diluted to create a range of concentrations.
-
Reaction Initiation : The kinase, substrate, and inhibitor are incubated together in a microplate well. The reaction is initiated by the addition of ATP.
-
Reaction Quenching & Detection : After a set time, the reaction is stopped. The amount of phosphorylated substrate is quantified. In radiometric assays, this involves measuring incorporated radioactivity. In luminescence assays (e.g., Kinase-Glo®), the remaining ATP is measured, which is inversely proportional to kinase activity.
-
Data Analysis : The percentage of kinase inhibition relative to a no-inhibitor control is plotted against the inhibitor concentration. The IC50 value is determined using a non-linear regression curve fit.
Protocol: Cellular Western Blot for Target Modulation
This method verifies that the inhibitor is engaging its target in a cellular context by measuring the phosphorylation status of downstream substrates.
-
Cell Culture & Treatment : Cancer cells (e.g., U87MG) are cultured to ~80% confluency and then treated with various concentrations of the inhibitor for a specified time.
-
Protein Extraction : Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE & Transfer : Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-S6K). A second primary antibody against the total protein (e.g., anti-total-S6K) is used on a separate blot or after stripping the first antibody, serving as a loading control.
-
Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction. The signal is captured on film or with a digital imager.
-
Analysis : The intensity of the phosphorylated protein band is normalized to the total protein band to determine the degree of target inhibition.
Caption: A streamlined workflow for Western Blot analysis of target modulation.
Protocol: In Vivo Tumor Xenograft Study
This is the gold standard for assessing a compound's anti-cancer efficacy in a living organism.
-
Cell Implantation : A suspension of human cancer cells (e.g., K562) is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization & Treatment : Mice are randomized into vehicle control and treatment groups. Treatment with the kinase inhibitor (e.g., CHMFL-ABL/KIT-155) is initiated according to a specific dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Monitoring : Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Data Analysis : The average tumor volume of the treatment group is compared to the control group over time. The percentage of tumor growth inhibition (TGI) is a key metric of efficacy.
Conclusion and Future Directions
The kinase inhibitors examined in this guide, which feature anilino-piperazine and related scaffolds, demonstrate exceptional efficacy profiles against their respective targets. The Torin1 analogs exemplify a highly potent and selective approach to targeting the central growth-regulating mTOR kinase, while CHMFL-ABL/KIT-155 represents a successful strategy for dual-targeting key oncogenic drivers in specific hematological and solid tumors.
The success of these molecules is rooted in a rational design that leverages the favorable properties of the anilino-piperazine/piperidine pharmacophores for target engagement and drug-like properties. The rigorous application of the described biochemical, cellular, and in vivo experimental workflows is essential for validating their efficacy and building a compelling case for further development. Future research will undoubtedly continue to refine these scaffolds, aiming for even greater selectivity, improved pharmacokinetic profiles, and the ability to overcome clinical resistance mechanisms.
References
-
Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., Hur, W., Zhang, J., Sim, T., Sabatini, D. M., & Gray, N. S. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][3]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. [Link]
-
Wang, Q., Liu, F., Wang, B., Zou, F., Qi, Z., Chen, C., Yu, K., Hu, C., Qi, S., Wang, W., Hu, Z., Liu, J., Wang, W., Wang, L., Liang, Q., Zhang, S., Ren, T., Liu, Q., & Liu, J. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides | MDPI [mdpi.com]
Safety Operating Guide
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline proper disposal procedures
As a Senior Application Scientist, I understand that moving from discovery to application requires not just innovation, but an unwavering commitment to safety and operational excellence. The proper handling and disposal of novel chemical entities are paramount to ensuring the well-being of your research team and the integrity of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from structurally similar aromatic amines and piperazine/piperidine-containing compounds. This analysis forms the logical foundation for the stringent disposal protocols outlined below.
Aromatic amines as a class are known for their potential toxicity, including carcinogenicity, and can be harmful if inhaled, ingested, or absorbed through the skin.[1] Compounds containing piperazine and piperidine moieties can also exhibit corrosive properties and cause severe skin and eye irritation.[2][3]
Inferred Hazard Profile:
| Hazard Category | Classification | Rationale & Implication for Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely Category 4 (Harmful) | Warrants careful handling to prevent exposure. All waste, including contaminated PPE, must be treated as hazardous.[4][5] |
| Skin Corrosion/Irritation | Likely Category 1B or 2 (Causes severe burns/irritation) | Requires the use of robust personal protective equipment (PPE). All contaminated materials are hazardous waste.[3] |
| Serious Eye Damage/Irritation | Likely Category 1 or 2A (Causes serious eye damage/irritation) | Mandates the use of chemical splash goggles or a face shield. Contaminated eye protection must be properly decontaminated or disposed of.[2][3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Possible Category 3 (May cause respiratory irritation) | Work should be conducted in a well-ventilated area or chemical fume hood to prevent inhalation of dust or aerosols.[2][3] |
| Environmental Hazard | Data not available, but assumed to be harmful to aquatic life. | Prevents disposal down the drain. All waste streams must be contained and sent for approved disposal to protect the environment.[1][7][8][9] |
This risk assessment dictates that this compound must be treated as a hazardous chemical. Under no circumstances should this compound or its residues be disposed of in regular trash or down the sanitary sewer.[10][11][12]
The Disposal Workflow: A Step-by-Step Guide
The following protocol provides a self-validating system for the collection, storage, and disposal of waste containing this compound.
Step 1: Waste Segregation at the Point of Generation
The foundation of safe disposal is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions.[12]
-
Action: Immediately upon generation, segregate all waste contaminated with this compound into dedicated, properly labeled hazardous waste containers.
-
Causality: Aromatic amines can react violently with oxidizing agents.[2] Segregation prevents accidental mixing and ensures the waste can be managed safely by your institution's environmental health and safety (EHS) professionals.
Waste Streams to Segregate:
-
Solid Waste: Unused or expired pure compound, contaminated consumables (e.g., weigh boats, filter paper, silica gel), and contaminated PPE (gloves, disposable lab coats).
-
Liquid Waste: Solutions containing the compound, reaction mother liquors, and solvent rinses from contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, or glass pipettes.
Step 2: Container Selection and Labeling
Proper containment is a critical control measure to prevent leaks and exposures.[13]
-
Action:
-
Use only containers that are in good condition and compatible with the waste. For liquid waste, high-density polyethylene (HDPE) or glass bottles are appropriate. For solid waste, use sturdy, sealable plastic bags or containers.[12][13]
-
Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and list all other components (e.g., solvents) and their approximate percentages.
-
Include the accumulation start date on the label.[10]
-
-
Causality: Correct labeling ensures that anyone handling the container is aware of its contents and the associated hazards. Regulatory bodies like the EPA require specific information on hazardous waste labels for tracking and safe handling.[14][15]
Step 3: In-Lab Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by EHS personnel.[13]
-
Action:
-
Keep waste containers tightly sealed except when adding waste.[12]
-
Store liquid waste containers in secondary containment (e.g., a plastic tub or bin) to contain any potential leaks.[13]
-
Store the waste away from incompatible materials, particularly strong acids and oxidizers.[16]
-
Do not accumulate more than 25 gallons of total chemical waste in the lab at any one time.[10]
-
-
Causality: These procedures minimize the risk of spills, leaks, and dangerous reactions within the laboratory, ensuring a safe working environment. Secondary containment is a key principle of chemical safety, providing a backup barrier in case of primary container failure.
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals for ultimate disposal in compliance with all local, state, and federal regulations.
-
Action:
-
Once a waste container is three-quarters full or has been accumulating for 150 days, submit a hazardous waste pickup request to your institution's EHS department.[10]
-
Do not attempt to treat or neutralize the chemical waste yourself unless you are following a specific, validated, and EHS-approved procedure for aromatic amine degradation, such as oxidation with potassium permanganate.[16]
-
-
Causality: Final disposal of hazardous waste must be handled by a licensed and approved waste disposal company.[7][8] These companies operate permitted facilities, such as high-temperature incinerators with scrubbers, that can safely and completely destroy the chemical, preventing its release into the environment.[2][7][8]
Decontamination and Empty Container Management
Properly managing emptied containers and decontaminating work surfaces is crucial to prevent residual hazards.
-
Empty Containers:
-
Thoroughly empty the container of all contents.[10]
-
Triple rinse the container with a suitable solvent (e.g., methanol or ethanol).
-
After rinsing, deface or remove the original label. The now non-hazardous container can be disposed of in regular glass or plastic recycling streams, as per institutional policy.[10]
-
-
Spill Decontamination:
-
In case of a small spill, wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous solid waste.[9]
-
Clean the spill area with soap and water.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from work with this compound.
Caption: Decision workflow for proper segregation and disposal of laboratory waste.
By adhering to this comprehensive guide, you can ensure that your innovative research is conducted not only effectively but also with the highest standards of safety and environmental stewardship.
References
-
SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.
-
Hazardous Waste Disposal Guide . (2023-02-27). Research Safety - Northwestern University.
- MSDS of 4-(4-ethylpiperazin-1-yl)aniline. (2013-08-23). [Source not further specified].
- 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Safety Data Sheet.
- Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone Safety Data Sheet. (2025-12-22). MedchemExpress.com.
- Chemical Safety Data Sheet MSDS / SDS - 4-(4-Ethylpiperazin-1-ly)aniline. (2025-07-26). ChemicalBook.
- 5-(4-Methylpiperazin-1-yl)
- SAFETY DATA SHEET - 4-Methylpiperazin-1-amine. (2016-10-18). Thermo Fisher Scientific.
- 3-Methyl-4-(1-methylpiperidin-4-yl)
- Chemical Waste Disposal Guidelines. [Source not further specified].
-
Regulations for Hazardous Waste Generated at Academic Laboratories . (2025-11-25). US EPA.
- Aromatic Amine DECONtamination Solution Safety D
-
Hazardous Waste and Disposal . American Chemical Society.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . (2023-11-09). ACS Publications.
-
Hazardous Waste Disposal Guide . Dartmouth Policy Portal.
-
Chemical and Hazardous Waste . Harvard Environmental Health and Safety.
- 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline. Advanced ChemBlocks.
- CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research.
-
4-(4-Ethylpiperazin-1-yl)aniline GHS Classification . PubChem.
- ANILINE - CAMEO Chemicals. NOAA.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. synquestlabs.com [synquestlabs.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. capotchem.cn [capotchem.cn]
- 8. chemicalbook.com [chemicalbook.com]
- 9. international.skcinc.com [international.skcinc.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. acs.org [acs.org]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 14. epa.gov [epa.gov]
- 15. research.auburn.edu [research.auburn.edu]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline. Given that the toxicological properties of this specific compound have not been thoroughly investigated, this protocol is grounded in a cautious approach, drawing from the known hazards of its constituent chemical moieties: aromatic amines, piperazines, and piperidines.[1]
Hazard Identification and Risk Assessment
This compound is a complex molecule containing three key structural components that dictate its potential hazards: an aniline core, a piperazine ring, and a piperidine ring. A thorough risk assessment is the first step in ensuring laboratory safety.
-
Aromatic Amine Core: The aniline substructure is a primary concern. Aromatic amines as a class are known for their potential toxicity, including being suspected carcinogens and mutagens.[2][3] They can be readily absorbed through the skin, and inhalation or ingestion can be harmful.[4] Aniline itself is toxic if swallowed, inhaled, or in contact with skin, can cause serious eye damage, may lead to an allergic skin reaction, and is suspected of causing genetic defects and cancer.[2][5]
-
Piperazine and Piperidine Moieties: Piperazine and its derivatives can cause skin and eye irritation.[6] If the compound is a powder, airborne dust can pose an inhalation hazard, potentially causing respiratory irritation.[7][8]
-
Unknown Toxicological Profile: It is crucial to acknowledge that the specific toxicological properties of this compound are not well-documented.[1] Therefore, it should be handled as a potentially hazardous substance.
Risk Assessment Summary Table
| Hazard Category | Potential Risks | Relevant Structural Moiety |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[2][6] | Aromatic Amine, Piperazine, Piperidine |
| Skin Corrosion/Irritation | May cause skin irritation or burns.[6] | Aromatic Amine, Piperazine, Piperidine |
| Eye Damage/Irritation | May cause serious eye irritation or damage.[2][6] | Aromatic Amine, Piperazine, Piperidine |
| Sensitization | May cause an allergic skin reaction.[2] | Aromatic Amine |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer and genetic defects.[2][3] | Aromatic Amine |
| Respiratory Irritation | May cause respiratory irritation, especially if in powder form.[1][6] | Piperazine, Piperidine |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize exposure. The selection of PPE should be based on the specific tasks being performed.
PPE Selection Workflow
Caption: PPE selection workflow based on task-specific risks.
Detailed PPE Specifications
-
Engineering Controls : All work with this compound must be performed in a certified chemical fume hood to ensure adequate ventilation.[4][9]
-
Eye and Face Protection : At a minimum, safety glasses with side shields are required.[10] When there is a risk of splashing, chemical goggles should be worn.[11]
-
Skin Protection :
-
Respiratory Protection : If there is a risk of generating dust and work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter should be used.[7][8]
Safe Handling and Operational Plan
Adherence to standard good laboratory practices is critical.
-
General Hygiene : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the laboratory.
-
Weighing and Transfer :
-
Conduct all weighing and transfers inside a chemical fume hood or a glove box.
-
Use a spatula for solid transfers to minimize dust generation.
-
If a solution is being made, add the solid to the solvent slowly to avoid splashing.
-
-
Reactions and Work-up :
-
Set up all reactions in a chemical fume hood.
-
Ensure that all glassware is properly secured.
-
When running reactions, be mindful of potential incompatibilities. Aromatic amines can react violently with strong oxidizing agents and strong acids.[12]
-
-
Storage : Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[13]
Emergency and Spill Response
Emergency Response Flowchart
Caption: Immediate actions for different types of exposure events.
-
In Case of Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[14] Seek medical attention.
-
In Case of Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
In Case of Inhalation : Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.
-
In Case of a Spill :
-
Evacuate non-essential personnel from the area.[14]
-
Wear the appropriate PPE, including respiratory protection.[7]
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[9][12]
-
Place the absorbed material into a sealed container for disposal as hazardous waste.[7][14]
-
Ventilate the area and wash the spill site after the material has been picked up.[12]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[15]
-
Waste Collection :
-
Container Management : Keep waste containers tightly closed and store them in a designated secondary containment area.
-
Disposal : Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][12]
References
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Aniline. Retrieved from [Link]
- BLD Pharmatech Co., Ltd. (2013). MSDS of 4-(4-ethylpiperazin-1-yl)aniline.
- Santa Cruz Biotechnology, Inc. (n.d.).
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
- SKC Inc. (2024).
- Washington State University. (n.d.).
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Thermo Fisher Scientific. (2016).
-
National Center for Biotechnology Information. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. Retrieved from [Link]
- University of California. (n.d.).
-
Centers for Disease Control and Prevention (NIOSH). (2002). Amines, Aromatic. Retrieved from [Link]
- CymitQuimica. (2024). Safety Data Sheet: 3-Methyl-4-(1-methylpiperidin-4-yl)aniline.
- Sigma-Aldrich Inc. (2025).
- Tri-iso. (n.d.).
-
ResearchGate. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]
- SIA Toolbox. (n.d.).
- Cole-Parmer. (n.d.).
- MilliporeSigma. (2024).
- Carl ROTH GmbH + Co. KG. (n.d.).
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. chemos.de [chemos.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdc.gov [cdc.gov]
- 5. carlroth.com [carlroth.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com [carlroth.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. tri-iso.com [tri-iso.com]
- 12. nj.gov [nj.gov]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. international.skcinc.com [international.skcinc.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
